molecular formula C13H11NO2 B1624771 Methyl 6-phenylpyridine-2-carboxylate CAS No. 206127-25-5

Methyl 6-phenylpyridine-2-carboxylate

Cat. No.: B1624771
CAS No.: 206127-25-5
M. Wt: 213.23 g/mol
InChI Key: SCLJKMDPGCDUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-phenylpyridine-2-carboxylate is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-phenylpyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-phenylpyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-9-5-8-11(14-12)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLJKMDPGCDUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456199
Record name Methyl 6-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206127-25-5
Record name Methyl 6-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-phenylpyridine-2-carboxylate: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of Methyl 6-phenylpyridine-2-carboxylate (CAS 206127-25-5), a versatile heterocyclic compound of significant interest to researchers and professionals in organic synthesis and drug discovery. This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Introduction: The Strategic Importance of a Privileged Scaffold

Methyl 6-phenylpyridine-2-carboxylate belongs to the pyridine carboxylate class of compounds. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its presence often imparts desirable physicochemical properties, such as improved solubility and bioavailability, and provides a key interaction point with biological targets.[3]

The specific substitution pattern of this molecule—a phenyl group at the 6-position and a methyl carboxylate at the 2-position—creates a unique electronic and steric environment. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the aromatic system, while the ester and phenyl groups offer multiple points for synthetic diversification.[1] This makes Methyl 6-phenylpyridine-2-carboxylate a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research. The following tables summarize the key characteristics of Methyl 6-phenylpyridine-2-carboxylate.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 206127-25-5[1][5]
Molecular Formula C₁₃H₁₁NO₂[5]
Molecular Weight 213.23 g/mol [1][5]
InChI Key SCLJKMDPGCDUNH-UHFFFAOYSA-N[1]
Table 2: Predicted Spectroscopic Data

Spectroscopic analysis is crucial for structural confirmation and purity assessment. The predicted data below serves as a benchmark for laboratory verification.[1]

TechniqueAtom TypePredicted Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹)Multiplicity
¹H NMR -COOCH₃3.9 - 4.1Singlet (s)
Phenyl-H7.4 - 8.2Multiplet (m)
Pyridine-H7.5 - 8.5Multiplets (m)
¹³C NMR -COOCH₃52 - 55-
Aromatic-C120 - 160-
C=O160 - 170-
Infrared (IR) C=O Stretch~1720-1740-
C-O Stretch~1250-1300-
Aromatic C=C Stretch~1580-1600-

Rationale for Spectroscopic Predictions:

  • ¹H NMR: The methyl ester protons are expected to be a singlet in the upfield region. The aromatic protons on both the phenyl and pyridine rings will appear as complex multiplets in the downfield region due to spin-spin coupling.

  • ¹³C NMR: The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The aromatic carbons will resonate in the mid-range, while the methyl carbon of the ester will be the most shielded and appear at the highest field.[1]

  • IR Spectroscopy: The most prominent peak will be the strong absorbance from the carbonyl (C=O) stretch of the ester functional group. Characteristic absorbances for the aromatic rings and the C-O bond of the ester will also be present.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of Methyl 6-phenylpyridine-2-carboxylate are key to its utility.

Primary Synthetic Route: Esterification of 6-Phenylpyridine-2-carboxylic Acid

The most direct and common synthesis of Methyl 6-phenylpyridine-2-carboxylate is the esterification of its corresponding carboxylic acid, 6-phenylpyridine-2-carboxylic acid (CAS 39774-28-2).[1][6]

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification 6-Phenylpyridine-2-carboxylic Acid 6-Phenylpyridine-2-carboxylic Acid Reflux Reflux 6-Phenylpyridine-2-carboxylic Acid->Reflux Methanol (Excess) Methanol (Excess) Methanol (Excess)->Reflux Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Chromatography Chromatography Extraction->Chromatography Product Methyl 6-phenylpyridine-2-carboxylate Chromatography->Product

Caption: Fischer-Speier esterification workflow.

This protocol is a standard, reliable method for achieving the desired esterification.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-phenylpyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq).

    • Expert Insight: The use of excess methanol drives the reaction equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

    • Expert Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. This neutralizes the acidic catalyst.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Expert Insight: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Alternative Synthetic Strategies

While Fischer-Speier esterification is common, other methods can be employed, particularly when milder conditions are required:

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][7] The resulting acyl chloride is then reacted with methanol to form the ester. This is often a higher-yielding but two-step process.

  • De Novo Ring Synthesis: More complex strategies involve constructing the substituted pyridine ring from acyclic precursors. For instance, a [3+3] cycloaddition can be utilized to build the 6-phenylpyridine-2-carboxylate skeleton directly.[1] This approach is particularly useful for creating analogues with diverse substitution patterns that are not easily accessible through functionalization of a pre-existing pyridine ring.

Chemical Reactivity

The dual functionality of Methyl 6-phenylpyridine-2-carboxylate makes it a versatile building block.

G cluster_0 Ester Group Reactions cluster_1 Pyridine Ring Reactions Start Methyl 6-phenylpyridine-2-carboxylate Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis H₃O⁺ or OH⁻ Amidation Amidation (Amine) Start->Amidation R₂NH Reduction Reduction (e.g., LiAlH₄) Start->Reduction Reducing Agent Electrophilic_Sub Electrophilic Aromatic Substitution (Difficult) Start->Electrophilic_Sub Electrophile Nucleophilic_Sub Nucleophilic Aromatic Substitution (Activated) Start->Nucleophilic_Sub Nucleophile Carboxylic_Acid 6-Phenylpyridine-2-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide Amide Derivative Amidation->Amide Alcohol [6-(Phenyl)pyridin-2-yl]methanol Reduction->Alcohol

Caption: Reactivity map of the title compound.

  • Reactions at the Ester Group:

    • Hydrolysis: The methyl ester can be easily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[1][4] This is a fundamental transformation for creating derivatives that require a carboxylic acid moiety, such as amides formed via subsequent coupling reactions.

    • Amidation: Direct reaction with an amine (aminolysis) can convert the ester into an amide. However, a more efficient route often involves hydrolysis to the carboxylic acid followed by a standard peptide coupling reaction.[1]

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (6-phenylpyridin-2-yl)methanol.

  • Reactions on the Pyridine Ring:

    • Electrophilic Aromatic Substitution (SEAr): The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic substitution challenging.[1]

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, especially at positions ortho and para to the nitrogen.[4]

Applications in Research and Drug Discovery

The pyridine carboxylate framework is a cornerstone in the development of novel therapeutics. Pyridine derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[1] Methyl 6-phenylpyridine-2-carboxylate serves as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. For instance, substituted pyridine-2-carboxylate derivatives have been investigated as telomerase inhibitors.[8][9] The ability to readily modify both the ester and the phenyl group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[2][3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 6-phenylpyridine-2-carboxylate should always be consulted, general safety precautions for related pyridine derivatives should be followed. Related compounds are known to cause skin and serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Benchchem. (n.d.). Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5.
  • Benchchem. (n.d.). Methyl 6-Phenoxypyridine-2-carboxylate|Research Chemical.
  • Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • PubChem. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]

Sources

Methyl 6-Phenylpicolinate: Structural Dynamics, Synthesis, and Applications in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-phenylpicolinate (Methyl 6-phenylpyridine-2-carboxylate) is a pivotal heteroaromatic intermediate used extensively in the synthesis of cyclometalated ligands for optoelectronics (OLEDs) and bioactive pharmacophores. Distinguished by its 6-phenyl substituent, this compound exhibits unique steric and electronic properties compared to its unsubstituted picolinate analogs, influencing both its coordination chemistry and metabolic stability. This guide provides a technical deep-dive into its chemical identity, validated synthetic protocols, and characterization standards.

Part 1: Chemical Identity & Structural Analysis

Core Chemical Data

The following data establishes the baseline identity for Methyl 6-phenylpicolinate, distinguishing it from common methylated derivatives (e.g., methyl 6-methylpicolinate).

ParameterTechnical Specification
Systematic Name Methyl 6-phenylpyridine-2-carboxylate
Common Name Methyl 6-phenylpicolinate
CAS Number 206127-25-5
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to light-yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, EtOAc, MeOH; sparingly soluble in water
SMILES COC(=O)C1=NC(=CC=C1)C2=CC=CC=C2
Structural Dynamics & Reactivity

The molecule features a pyridine core substituted at the C2 position with a methyl ester and at the C6 position with a phenyl ring.[1]

  • Electronic Push-Pull: The pyridine nitrogen acts as an electron sink, making the ring electron-deficient. However, the C6-phenyl group acts as a weak donor via resonance, modulating the electron density at the nitrogen. This is critical for ligand design , as it affects the pKa and binding affinity to metal centers (e.g., Iridium or Ruthenium).

  • Steric Environment: The 6-phenyl group introduces significant steric bulk adjacent to the nitrogen. In coordination chemistry, this forces specific geometries (often distorted octahedral) when forming bidentate complexes, which is a desired trait for tuning emission wavelengths in phosphorescent materials.

Part 2: Synthetic Pathways

Researchers typically employ two primary routes for synthesis: Acid-Catalyzed Esterification (from the carboxylic acid) or Suzuki-Miyaura Cross-Coupling (modular construction).

Pathway Comparison
MethodPrecursorsAdvantagesDisadvantages
A. Esterification 6-Phenylpicolinic acid + MeOHHigh atom economy, simple workup.Requires expensive/rare acid precursor.
B. Suzuki Coupling Methyl 6-bromopicolinate + PhB(OH)₂Modular, uses commercially available halides.Requires Pd catalyst, inert atmosphere.
Visual Workflow: Suzuki-Miyaura Strategy

The following diagram outlines the modular synthesis via cross-coupling, favored in drug discovery for its ability to easily vary the aryl substituent.

SuzukiSynthesis Substrate Methyl 6-bromopicolinate (Electrophile) Catalyst Pd(dppf)Cl2 (3 mol%) K2CO3 (2 equiv) Substrate->Catalyst Reagent Phenylboronic Acid (Nucleophile) Reagent->Catalyst Solvent Dioxane : Water (4:1) Degassed, 90°C Catalyst->Solvent Oxidative Addition Intermediate Pd(II) Transmetalation Complex Solvent->Intermediate Base Activation Product Methyl 6-phenylpicolinate (Target) Intermediate->Product Reductive Elimination

Figure 1: Strategic workflow for the palladium-catalyzed synthesis of Methyl 6-phenylpicolinate.

Part 3: Validated Experimental Protocol

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Methyl 6-phenylpicolinate from Methyl 6-bromopicolinate. Scale: 1.0 mmol basis.

Reagents:
  • Methyl 6-bromopicolinate (1.0 equiv, 216 mg)

  • Phenylboronic acid (1.2 equiv, 146 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 24 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

Step-by-Step Methodology:
  • Degassing: In a Schlenk tube or microwave vial, combine the dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Assembly: Add Methyl 6-bromopicolinate, Phenylboronic acid, K₂CO₃, and the Pd catalyst to the reaction vessel.

  • Initiation: Add the degassed solvent mixture via syringe under an inert atmosphere. Seal the vessel.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent product (Rf ~0.5).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexane).

Part 4: Characterization Standards

To validate the synthesis, the compound must meet specific spectroscopic criteria.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the distinct methyl ester singlet and the coupling patterns of the pyridine ring.

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.10 – 8.05 Doublet (d)1HPyridine H3 (Ortho to Ester)
7.95 – 7.90 Doublet (d)2HPhenyl H2', H6' (Ortho)
7.88 – 7.82 Triplet (t)1HPyridine H4 (Meta)
7.75 – 7.70 Doublet (d)1HPyridine H5 (Ortho to Phenyl)
7.50 – 7.40 Multiplet (m)3HPhenyl H3', H4', H5'
4.02 Singlet (s)3HMethyl Ester (-OCH₃)
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Expected Signal: [M+H]⁺ = 214.2 m/z.

Part 5: Applications in Drug Discovery & Materials

Cyclometalated Ligands (OLEDs)

Methyl 6-phenylpicolinate is a direct precursor to 6-phenylpyridine-2-carboxylic acid and 6-phenylpyridine-2-methanol . These derivatives are essential "C^N" ligands for Iridium(III) complexes.

  • Mechanism: The hydrolysis of the ester allows coordination to Iridium, forming complexes used in phosphorescent organic light-emitting diodes (PhOLEDs). The phenyl ring provides the carbon donor (cyclometalation), while the pyridine nitrogen completes the chelate.

Pharmacophore Development

In medicinal chemistry, the 6-phenylpicolinate scaffold serves as a bioisostere for biphenyl systems but with improved solubility and hydrogen-bonding capability due to the pyridine nitrogen and ester oxygen.

  • Target: TrkA inhibitors (pain management) and potential herbicidal auxins often utilize the picolinate core. The 6-phenyl group locks the conformation, improving receptor selectivity.

References

  • BenchChem. Methyl 6-phenylpyridine-2-carboxylate (CAS 206127-25-5) Technical Data.[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for Suzuki coupling utilized in Part 3).

  • PubChem. 5-Methyl-6-phenylpyridine-2-carboxylic acid (Related Derivative Data). National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Source for catalytic cycle visualization). Retrieved from

Sources

An In-Depth Technical Guide to Methyl 6-phenyl-2-pyridinecarboxylate: Synthesis, Properties, and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-phenyl-2-pyridinecarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from structurally related pyridinecarboxylate derivatives to establish a robust framework for its safe handling and use in a research and development setting.

Core Chemical Significance and Structural Features

Methyl 6-phenyl-2-pyridinecarboxylate is characterized by a pyridine ring functionalized with a methyl carboxylate group at the 2-position and a phenyl group at the 6-position. This unique arrangement of a nitrogenous heterocycle, an ester, and an aromatic substituent imparts a rich chemical reactivity profile, making it a valuable building block for more complex molecular architectures.[1] The pyridine nitrogen acts as an electron-withdrawing group, influencing the ring's reactivity, while the phenyl group's electronic properties can be modulated through substitution, offering a tunable platform for synthetic chemists.[1]

The ester functional group serves as a key handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, and reduction to the alcohol.[2] These transformations are fundamental in the synthesis of diverse compounds with potential biological activities and material properties.[1]

Table 1: Physicochemical Properties of Methyl 6-phenyl-2-pyridinecarboxylate

PropertyValueSource
CAS Number206127-25-5[1]
Molecular FormulaC13H11NO2[1]
Molecular Weight213.23 g/mol [1]
InChI KeySCLJKMDPGCDUNH-UHFFFAOYSA-N[1]
AppearanceNot explicitly stated, likely a solidInferred from related compounds

Hazard Identification and Safety Profile (Surrogate Data)

Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][6][7][8]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][8]

GHS Hazard Pictograms (Anticipated):

Caption: GHS07 - Exclamation Mark for skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.

Precautionary Statements (Recommended):

CategoryStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8][10] P264: Wash face, hands and any exposed skin thoroughly after handling.[6][7][9] P270: Do not eat, drink or smoke when using this product.[6][9] P271: Use only outdoors or in a well-ventilated area.[6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][10]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7][10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][7] P405: Store locked up.[6][7]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[6][7][9][10]

Safe Handling and Storage Protocols

Given the potential hazards, a rigorous and cautious approach to handling and storage is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

Workflow for Establishing a Safe Workspace:

Safe_Workspace_Workflow cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls Gloves Nitrile or Neoprene Gloves Goggles Chemical Safety Goggles Coat Lab Coat FumeHood Chemical Fume Hood Ventilation Adequate General Ventilation FumeHood->Ventilation Primary Containment

Caption: Recommended engineering controls and PPE for handling Methyl 6-phenyl-2-pyridinecarboxylate.

Step-by-Step Handling Protocol:

  • Work Area Preparation: Always handle Methyl 6-phenyl-2-pyridinecarboxylate within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Personal Protective Equipment:

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

    • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.

    • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.

  • Dispensing and Weighing: If the compound is a solid, handle it as a powder and avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6][7] Decontaminate all surfaces and equipment used.

Storage Requirements
  • Container: Store in the original, tightly sealed container.[6][7][11]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[6][7][9] Protect from direct sunlight.[6] For long-term stability, refrigeration may be advisable, though specific data is unavailable.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][11]

Emergency Procedures

A clear and practiced emergency response plan is critical.

Emergency Response Workflow:

Emergency_Response Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash with soap and water for 15 mins. Skin->Action_Skin Action_Eye Rinse with water for 15 mins. Seek immediate medical attention. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth. Seek medical attention. Ingestion->Action_Ingest

Caption: Flowchart for first-aid measures in case of accidental exposure.

Detailed First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6][7] If respiratory symptoms persist, seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[6] If skin irritation occurs, get medical advice/attention.[7]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[7] Seek medical attention.

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[10]

  • Specific Hazards: Combustion may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Synthesis and Reactivity

Methyl 6-phenyl-2-pyridinecarboxylate is a valuable synthetic intermediate.[1] Its synthesis can be achieved through several routes, primarily involving the esterification of 6-phenylpyridine-2-carboxylic acid or the construction of the substituted pyridine ring system from acyclic precursors.[1]

General Synthetic Strategies:

  • Esterification of 6-phenylpyridine-2-carboxylic acid:

    • Fischer-Speier Esterification: Refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).[1]

    • Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with methanol.[1]

    • Coupling Reagents: Use of modern coupling reagents to facilitate esterification under milder conditions.[1]

  • De Novo Synthesis: Construction of the pyridine ring from acyclic precursors, which allows for the precise placement of the phenyl and methyl carboxylate groups.[1]

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack.[1] The ester group provides a site for various transformations, enhancing its utility as a building block in the synthesis of pharmaceuticals and functional materials.[1][2]

Conclusion

Methyl 6-phenyl-2-pyridinecarboxylate is a compound of significant interest to the research and drug development community. While a specific, comprehensive SDS is not currently available, a thorough understanding of its chemical properties and a conservative safety approach based on analogous compounds can ensure its safe and effective use in the laboratory. Adherence to the handling, storage, and emergency protocols outlined in this guide is essential for minimizing risk and promoting a safe research environment.

References

  • Benchchem. (n.d.). Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5.
  • Chem-Impex. (n.d.). 6-Methyl-2-pyridinecarboxylic acid methyl ester.
  • Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Methyl 6-Phenoxypyridine-2-carboxylate|Research Chemical.
  • Akzo Nobel Pty Ltd. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2012, March 29). SAFETY DATA SHEET.
  • ChemSynthesis. (2025, May 20). methyl 3-amino-6-phenyl-2-pyrazinecarboxylate.
  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022.
  • ChemBK. (2024, April 9). Methyl6-methyl-2-pyridinecarboxylate.
  • PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143.
  • Synquest Labs. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate.
  • Ossila. (n.d.). Methyl 6-fluoropyridine-2-carboxylate | 455-71-0.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 6-Methyl-2-pyridinecarboxylic acid synthesis.
  • Chem-Impex. (n.d.). Methyl 6-chloro-2-pyridinecarboxylate.
  • MilliporeSigma. (n.d.). METHYL 6-PHENYLPYRAZINE-2-CARBOXYLATE | 13534-79-7.
  • Sigma-Aldrich. (n.d.). Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8.
  • Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid - Bio.
  • ChemicalBook. (2022, August 11). Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate.
  • ECHEMI. (n.d.). 2-Methyl-6-quinolinecarboxylicacid SDS, 635-80-3 Safety Data Sheets.
  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF.
  • MDPI. (2012, April 17). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 6-(bromomethyl)-2-pyridinecarboxylate | Sigma.
  • EPA. (n.d.). N-(2,6-Dimethylphenyl)pyridine-2-carboxamide - GHS Data.
  • MilliporeSigma. (2025, September 27). SAFETY DATA SHEET.
  • NIST. (n.d.). 2-Pyridinecarboxylic acid, 6-methyl-.

Sources

6-Phenylpicolinic Acid vs. Methyl 6-Phenylpicolinate: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and advanced organic synthesis, the distinction between a free carboxylic acid and its corresponding ester is far more profound than a simple functional group swap. As a Senior Application Scientist, I frequently encounter workflows where the premature use of a free acid leads to catalyst poisoning, poor cellular permeability, or failed purifications.

This whitepaper provides an in-depth technical analysis of 6-phenylpicolinic acid (6-PPA) and its methyl ester derivative, methyl 6-phenylpicolinate (M6PP) . By examining their physicochemical dichotomy, synthetic interconversion, and pharmacological roles, this guide establishes a robust framework for researchers deciding which analog to deploy in their drug development pipelines.

Structural & Physicochemical Dichotomy

The core difference between these two molecules lies at the C2 position of the pyridine ring. 6-Phenylpicolinic acid possesses a free carboxylic acid (-COOH), making it a potent hydrogen bond donor and acceptor [[1]](). In contrast, methyl 6-phenylpicolinate masks this moiety with a methyl group (-COOCH₃), neutralizing the hydrogen bond donor capacity and drastically altering the molecule's interaction with solvents, catalysts, and biological membranes.

Quantitative Data Summary
Parameter6-Phenylpicolinic AcidMethyl 6-Phenylpicolinate
Molecular Formula C₁₂H₉NO₂C₁₃H₁₁NO₂
Molecular Weight 199.21 g/mol 213.23 g/mol
Hydrogen Bond Donors 1 (Carboxylic -OH)0
Hydrogen Bond Acceptors 3 (N, O, O)3 (N, O, O)
Solubility Profile Aqueous bases, polar protic solventsOrganic solvents (DCM, EtOAc, Hexanes)
Primary Application Active pharmacophore, coupling precursorProtected intermediate, lipophilic prodrug

Synthetic Methodologies & Interconversion

The decision to interconvert between the acid and the ester is driven by fundamental chemical causality. Free picolinic acids can chelate transition metals (like Palladium in Suzuki couplings) or undergo unwanted decarboxylation at high temperatures. Esterification temporarily neutralizes these risks.

SyntheticWorkflow A 6-Phenylpicolinic Acid (Free Acid) B Fischer Esterification (Excess MeOH, H+) A->B Protection C Methyl 6-Phenylpicolinate (Methyl Ester) B->C -H2O D Saponification (NaOH/H2O, then HCl) C->D Deprotection D->A +H2O

Fig 1: Synthetic interconversion cycle between 6-PPA and its methyl ester.

Protocol 1: Synthesis of Methyl 6-Phenylpicolinate (Fischer Esterification)

This protocol utilizes acid-catalyzed esterification, a highly reliable method for protecting picolinic acid derivatives 2.

  • Reagent Preparation: Dissolve 1.0 eq of 6-phenylpicolinic acid in anhydrous methanol (0.2 M).

    • Causality: Methanol serves as both the solvent and the reactant. Using an overwhelming stoichiometric excess drives the equilibrium toward the ester product via Le Chatelier’s principle.

  • Catalysis: Cool the flask to 0°C and add 0.1 eq of concentrated H₂SO₄ dropwise.

    • Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The low temperature prevents exothermic degradation.

  • Reflux & Monitor: Heat the reaction to reflux (65°C) for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the baseline-retained acid spot (due to strong silica affinity) completely disappears, replaced by a high-R_f spot corresponding to the non-polar methyl ester. In situ ReactIR can also be used to track the disappearance of the broad acid carbonyl stretch [[2]]().

Protocol 2: Saponification to 6-Phenylpicolinic Acid
  • Solvation: Dissolve methyl 6-phenylpicolinate in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: The organic solvents ensure the lipophilic ester remains in solution, while water is necessary to dissolve the base and participate in the hydrolysis mechanism.

  • Hydrolysis: Add 2.0 eq of LiOH·H₂O and stir at room temperature for 4 hours.

    • Causality: Base-catalyzed hydrolysis is irreversible; the hydroxide acts as a nucleophile, and the resulting carboxylate anion is highly stable, driving the reaction to absolute completion.

  • Precipitation: Evaporate organic solvents, dilute with water, and acidify dropwise with 1M HCl to pH 3-4.

    • Self-Validation: The protocol validates itself through phase separation. At pH 3-4, the zwitterionic 6-phenylpicolinic acid reaches its isoelectric point and precipitates as a white solid. If no precipitate forms, the solution has either been over-acidified (forming the highly soluble hydrochloride salt) or the ester was not fully consumed. Reverse-phase HPLC can be utilized for final purification if trace impurities remain 3.

Pharmacological Implications: The Prodrug Paradigm

In biological assays, 6-phenylpicolinic acid is frequently utilized as a critical building block. For instance, it has been successfully coupled with advanced peptidic scaffolds to synthesize potent Plasmodium falciparum SUB1 inhibitors, demonstrating its value in targeting critical parasitic egress pathways 4.

However, when administering these compounds to live cells, the free carboxylic acid often struggles to cross the hydrophobic lipid bilayer. Here, the methyl ester acts as a prodrug . By masking the polar acid, the methyl ester achieves a higher LogP, allowing passive diffusion into the intracellular space. Once inside, ubiquitous intracellular esterases cleave the methyl group, trapping the active free acid inside the cell where it can engage its target.

ProdrugPathway P Methyl 6-Phenylpicolinate (Lipophilic Prodrug) M Cell Membrane (Passive Diffusion) P->M Uptake E Intracellular Esterases (Enzymatic Hydrolysis) M->E Transport A 6-Phenylpicolinic Acid (Active Pharmacophore) E->A Cleavage

Fig 2: Cellular uptake and enzymatic activation pathway of the methyl ester prodrug.

Analytical Signatures

Differentiating between the two compounds analytically is straightforward but critical for quality control:

  • NMR Spectroscopy: The defining feature of methyl 6-phenylpicolinate is a sharp, distinct singlet integration for 3 protons around ~3.9 ppm in ¹H-NMR, corresponding to the methoxy (-OCH₃) group. This peak is entirely absent in 6-phenylpicolinic acid.

  • Mass Spectrometry (LC-MS): 6-PPA will show an [M+H]⁺ peak at m/z 200.1 3, whereas the methyl ester will present at m/z 214.1.

  • Infrared (IR) Spectroscopy: The free acid exhibits a very broad O-H stretch from 3300–2500 cm⁻¹, while the ester shows a sharp, strong C=O stretch shifted to a higher frequency (~1735 cm⁻¹) compared to the acid's carbonyl.

References

  • 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 Source: PubChem (National Institutes of Health) URL:1

  • Methyl 5-methyl-6-phenylpicolinate | CAS 65495-89-8 Source: Benchchem URL:2

  • Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome Source: PubMed Central (PMC) URL:4

  • WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity Source: Google Patents URL:3

Sources

Electronic Tuning and Structural Dynamics of 6-Phenyl Substituted Pyridine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-phenylpyridine-2-carboxylate scaffold represents a privileged "push-pull" electronic system. By coupling an electron-rich phenyl ring (donor) to an electron-deficient pyridine core (acceptor) flanked by a carboxylate group, this architecture offers a tunable platform for both medicinal chemistry (as a biphenyl bioisostere) and optoelectronics (as a cyclometalating ligand).

This guide moves beyond basic characterization to explore the causal electronic relationships that drive the reactivity, photophysics, and electrochemical behavior of this scaffold. It provides self-validating protocols for synthesis and analysis, ensuring reproducibility in high-stakes research environments.

Part 1: Molecular Architecture & Electronic Theory

The "Push-Pull" Electronic Axis

The electronic utility of 6-phenylpyridine-2-carboxylate stems from its asymmetric charge distribution. Unlike symmetric bipyridines, this molecule possesses a distinct dipole moment along the long axis.

  • The Donor (Phenyl): The C6-phenyl ring acts as a

    
    -electron donor relative to the pyridine. Substituents at the para-position of this ring (relative to the pyridine connection) exert the strongest influence on the Highest Occupied Molecular Orbital (HOMO).
    
  • The Acceptor (Pyridine-Carboxylate): The pyridine nitrogen (electronegative) and the adjacent C2-carboxylate (electron-withdrawing) depress the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Torsional Dynamics and Conjugation

The degree of electronic communication between the two rings is gated by the torsion angle (


) around the C6-C1' bond.
  • Steric Hindrance: Ortho-substitution on the phenyl ring increases

    
    , breaking planarity. This disrupts 
    
    
    
    -conjugation, resulting in a hypsochromic shift (blue shift) in absorption spectra and lower oxidation potentials.
  • Planarization: Chelation to a metal center (e.g., Ir, Pt) or intramolecular hydrogen bonding locks the system into planarity (

    
    ), maximizing orbital overlap and lowering the bandgap.
    

Part 2: Photophysical Characterization

Absorption and Emission Mechanisms

The free ligand typically exhibits weak fluorescence due to rapid non-radiative decay via bond rotation. However, its electronic transitions are distinct and diagnostic.

  • UV-Vis Absorption: Dominated by

    
     transitions. A broad band around 250–300 nm is characteristic of the pyridine core, while a lower-energy band (300–350 nm) arises from Intraligand Charge Transfer (ILCT) from the phenyl to the pyridine/carboxylate.
    
  • Solvatochromism: The ILCT band exhibits positive solvatochromism . In polar solvents (e.g., DMSO, MeOH), the excited state (which is more polar than the ground state) is stabilized, leading to a bathochromic shift (red shift) .

Visualization: The Jablonski Energy Flow

The following diagram illustrates the energy dissipation pathways, highlighting why rigidification (chelation) is essential for high quantum yields.

Photophysics GS Ground State (S0) (Planar/Twisted Equilibrium) ES_S1 Singlet Excited State (S1) (Polarized CT State) GS->ES_S1 Absorption (hv) π -> π* / ILCT ES_T1 Triplet State (T1) (Long-lived) ES_S1->ES_T1 ISC (Intersystem Crossing) Enhanced by Heavy Atoms Fluorescence Fluorescence (Weak in free ligand) ES_S1->Fluorescence k_f (Minor) NonRad Non-Radiative Decay (Bond Rotation/Vibration) ES_S1->NonRad k_nr (Dominant) Phos Phosphorescence (Requires Heavy Metal) ES_T1->Phos Radiative Decay

Caption: Energy flow diagram showing the competition between radiative decay and rotational non-radiative decay in the 6-phenylpyridine scaffold.

Part 3: Electrochemical Properties & Substituent Effects

Electrochemical Behavior (Cyclic Voltammetry)

In a standard 3-electrode setup (vs. Ferrocene/Ferrocenium), the scaffold displays:

  • Oxidation (

    
    ):  Irreversible, centered on the phenyl ring.
    
  • Reduction (

    
    ):  Quasi-reversible, centered on the pyridine-carboxylate moiety.
    
Substituent Effects (Hammett Correlation)

Modifying the phenyl ring allows for precise tuning of the HOMO level without significantly affecting the LUMO (which is localized on the pyridine).

Substituent (Phenyl-4')Electronic EffectHOMO LevelAbsorption ShiftApplication Utility
-OCH₃ (Methoxy) Strong Donor (+M)Raises significantlyRed ShiftHole-transport materials
-H (Unsubstituted) BaselineBaselineBaselineGeneral intermediate
-F (Fluoro) Weak Acceptor (-I)Lowers slightlySlight Blue ShiftMetabolic stability (Drug Discovery)
-CF₃ (Trifluoromethyl) Strong Acceptor (-I)Lowers significantlyBlue ShiftElectron-transport materials
-NO₂ (Nitro) Strong Acceptor (-M)QuenchesN/AFluorescence quencher

Part 4: Experimental Protocols

Synthesis: Regioselective Suzuki-Miyaura Coupling

The most robust method to construct the 6-phenylpyridine-2-carboxylate core is via Suzuki coupling. This protocol ensures high yield and minimizes de-halogenation side products.

Reagents:

  • 6-bromo-pyridine-2-carboxylic acid methyl ester (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq) - Chosen for resistance to oxidation.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow Visualization:

Synthesis Start Reactants: 6-Bromo-pyridine-ester + Phenylboronic Acid Cat_Cycle Catalytic Cycle (Pd0/PdII) Oxidative Addition -> Transmetallation Start->Cat_Cycle Add Pd(dppf)Cl2 + K2CO3 Heat Reflux (90°C, 12h) Inert Atmosphere (N2) Cat_Cycle->Heat Workup Workup: Filter Celite -> Extract EtOAc -> Wash Brine Heat->Workup Cool to RT Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Product Final Product: 6-Phenylpyridine-2-carboxylate Purify->Product

Caption: Step-by-step workflow for the palladium-catalyzed synthesis of the target scaffold.

Self-Validating Analysis Protocol

To ensure the integrity of your electronic data, perform the "Scan Rate Dependence Test" during Cyclic Voltammetry:

  • Measure the peak current (

    
    ) at scan rates (
    
    
    
    ) of 50, 100, 200, and 500 mV/s.
  • Plot

    
     vs. 
    
    
    
    .
  • Validation: A slope of 0.5 indicates a diffusion-controlled process (ideal). A slope of 1.0 indicates adsorption (invalid for electronic property estimation).

Part 5: Applications in Drug Discovery & Materials

Bioisosterism in Medicinal Chemistry

In drug design, the 6-phenylpyridine-2-carboxylate moiety serves as a bioisostere for biphenyl-2-carboxylic acids .

  • Advantage: The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) and lowers lipophilicity (LogP) compared to a biphenyl, improving oral bioavailability.

  • Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (CYP450) than a phenyl ring, potentially extending the half-life of the drug candidate.[1]

Ligand Design for OLEDs

This scaffold is the precursor to the ubiquitous


 cyclometalated ligands used in Iridium(III) phosphors.
  • Mechanism: Upon deprotonation of the carboxylic acid (or use of the ester as a pro-ligand), the nitrogen coordinates to the metal.

  • Tuning: Adding electron-withdrawing groups (e.g., -F) to the phenyl ring stabilizes the HOMO, increasing the energy gap and shifting emission toward the blue spectrum (essential for full-color displays).

References

  • National Institutes of Health (NIH). (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors. PubMed. [Link]

  • Royal Society of Chemistry. (2024). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid. Dalton Transactions. [Link]

  • Asian Journal of Chemistry. (2022). One Pot Synthesis of 6-Phenyl-pyrazolyl-quinzolinone Derivatives using Palladium Catalyst via Suzuki-Miyaura Cross-Coupling Reaction. Asian Journal of Chemistry. [Link]

Sources

Comprehensive Technical Guide on Methyl 6-Phenylpicolinate: Physical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-phenylpicolinate (systematically named methyl 6-phenylpyridine-2-carboxylate) is a highly versatile picolinate scaffold utilized extensively in medicinal chemistry and advanced materials science. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and metal-chelating ligands, understanding its exact physical state—specifically its melting point and crystallization behavior—is paramount for downstream purification and formulation. This whitepaper provides an authoritative analysis of its physical properties, the mechanistic causality behind its phase behavior, and self-validating protocols for its synthesis and isolation.

Chemical Identity & Physical Properties

The physical appearance of methyl 6-phenylpicolinate is highly dependent on its purity and the solvent system used during isolation. While crude reaction mixtures often yield the compound as a viscous oil or a low-melting amorphous solid due to crystal lattice disruption by impurities, the highly pure compound presents as a distinct crystalline solid.

When recrystallized from non-polar halogenated solvents such as tetrachloromethane, methyl 6-phenylpicolinate exhibits a sharp melting point of 135 – 138 °C 1.

Mechanistic Causality of Phase Behavior

The relatively high melting point for an ester derivative is driven by two primary intermolecular forces:

  • 
     Stacking:  The planar biphenyl-like arrangement of the pyridine and phenyl rings allows for highly ordered, stacked arrays within the crystal lattice.
    
  • Dipole-Dipole Interactions: The electron-withdrawing nature of the pyridine nitrogen combined with the polarized carbonyl oxygen of the C2-methyl ester creates a strong molecular dipole, anchoring the molecules tightly in the solid state.

Table 1: Quantitative Physical and Chemical Data
PropertyValue / Description
Chemical Name Methyl 6-phenylpyridine-2-carboxylate
CAS Number 206127-25-5
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Physical State (Pure) Crystalline Solid
Physical State (Crude) Viscous oil / Low-melting solid
Melting Point 135 – 138 °C (recrystallized from CCl₄)

Synthetic Workflow and Mechanistic Pathways

To achieve the high-purity crystalline form required for accurate melting point validation, researchers typically employ a two-step synthetic route: a Suzuki-Miyaura cross-coupling to build the 6-phenylpyridine core, followed by a Fischer esterification to install the methyl ester 2.

G N1 6-Bromopicolinic Acid N3 Pd(PPh3)4 & K2CO3 (Cross-Coupling) N1->N3 N2 Phenylboronic Acid N2->N3 N4 6-Phenylpicolinic Acid (Intermediate) N3->N4 Suzuki-Miyaura N5 Methanol & H2SO4 (Esterification) N4->N5 N6 Methyl 6-phenylpicolinate (Target Product) N5->N6 Reflux

Synthetic workflow for Methyl 6-phenylpicolinate via cross-coupling and esterification.

Protocol 1: Self-Validating Synthesis of Methyl 6-Phenylpicolinate

Expertise Note: The choice of sulfuric acid in the esterification step is critical; it reversibly protonates the carbonyl oxygen of the intermediate carboxylic acid, increasing its electrophilicity and driving the nucleophilic attack by methanol.

  • Cross-Coupling: Charge a flame-dried flask with 6-bromopicolinic acid (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane and water.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under an inert argon atmosphere. Heat the mixture to 90 °C for 12 hours.

  • Validation Check 1: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting bromide validates the formation of 6-phenylpicolinic acid.

  • Esterification: Isolate the intermediate acid, dissolve it in anhydrous methanol (excess, acting as both reactant and solvent), and add a catalytic amount of concentrated H₂SO₄. Reflux at 65 °C for 8 hours.

  • Workup: Neutralize the acid with saturated aqueous NaHCO₃, extract the organic layer with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Crystallization and Melting Point Validation

Because crude methyl 6-phenylpicolinate often presents as an oil, a rigorous crystallization protocol is required to isolate the pure solid phase.

G C1 Crude Product (Viscous Oil) C2 Dissolution in CCl4 (Heating to Reflux) C1->C2 C3 Hot Filtration (Remove Insolubles) C2->C3 C4 Slow Cooling to 4 °C (Lattice Formation) C3->C4 C5 Vacuum Filtration (Isolate Crystals) C4->C5 Precipitation C6 MP Validation (135-138 °C) C5->C6 Purity Check

Recrystallization and physical state validation workflow for pure crystalline product.

Protocol 2: Recrystallization and Phase Validation

Expertise Note: Tetrachloromethane (CCl₄) is selected as the crystallization solvent because its non-polar nature provides a steep solubility curve for the polar ester; the compound is highly soluble at reflux but nearly insoluble at 4 °C, forcing the molecules into a highly ordered lattice while leaving impurities in the mother liquor.

  • Dissolution: Suspend the crude methyl 6-phenylpicolinate in a minimum volume of boiling tetrachloromethane.

  • Clarification: Perform a hot filtration through a pre-warmed fritted funnel to remove any insoluble palladium black or inorganic salts.

  • Lattice Formation: Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling prevents the entrapment of solvent molecules (solvates) and ensures a thermodynamically stable crystal lattice.

  • Isolation: Collect the resulting crystals via vacuum filtration and wash with ice-cold hexanes. Dry under high vacuum for 4 hours.

  • Validation Check 2 (Melting Point): Load the dried crystals into a capillary tube. Using a calibrated melting point apparatus with a ramp rate of 1 °C/min, observe the phase transition. A sharp transition between 135 °C and 138 °C acts as a self-validating indicator of >98% purity.

Table 2: Expected Analytical Characterization Data
Analytical TechniqueKey Diagnostic Features
¹H NMR (400 MHz, CDCl₃) Sharp singlet at ~3.95 ppm (-OCH₃); Multiplets at 7.40–8.00 ppm (Aromatic/Pyridine protons)
¹³C NMR (100 MHz, CDCl₃) Carbonyl peak at >160 ppm; Methoxy carbon at ~52 ppm
HRMS (ESI-TOF) Expected [M+H]⁺ m/z 214.0863
Melting Point Sharp transition within a 2 °C variance (135 – 138 °C)

References

  • MOLBASE Encyclopedia. "DPZOH | 1080632-98-9 (Methyl 6-phenylpyridine-2-carboxylate Properties)". MOLBASE.
  • Benchchem. "Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5". Benchchem Research Chemicals.

Sources

Strategic Sourcing and Quality Assurance of C13H11NO2 Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, and Procurement Specialists

Introduction: The Isomer Challenge

In medicinal chemistry, the molecular formula C13H11NO2 containing a pyridine core represents a privileged chemical space often utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, this formula is chemically ambiguous. It encompasses a diverse array of structural isomers, most notably:

  • Phenyl-pyridine-carboxylic acid esters (e.g., Methyl 6-phenylnicotinate, CAS 5470-70-2).

  • Methoxy-benzoyl-pyridines (e.g., (4-Methoxyphenyl)(pyridin-2-yl)methanone).

  • Benzyloxy-pyridine-carboxaldehydes .

For a drug development professional, the sourcing challenge is not merely finding a vendor but ensuring regioisomeric purity . Pyridine functionalization is prone to regio-chemistry errors (e.g., substitution at C2 vs. C3), and lower-tier suppliers often rely on unverified synthetic routes that yield inseparable isomeric mixtures.

This guide provides a technical framework for selecting vendors, validating compound identity, and establishing a self-validating procurement workflow for this specific chemical class.

Vendor Evaluation Matrix

The market for pyridine derivatives is split between catalog aggregators and original synthesis providers. The following matrix categorizes suppliers based on technical capability rather than just inventory status.

Vendor TierPrimary UtilityRecommended SuppliersRisk ProfileValidation Requirement
Tier 1: Originators Library synthesis, scaffold expansion, multi-gram scale-up.Enamine , WuXi AppTec , Combi-Blocks Low. These vendors typically synthesize in-house and possess valid analytical data.Standard CoA verification (LC-MS).
Tier 2: Prime Catalogs Reference standards, rapid "hit" validation (mg scale).Sigma-Aldrich (Merck) , TCI Chemicals , Fluorochem Low-Medium. They re-test stock but may source from third parties.1H-NMR check recommended.
Tier 3: Aggregators Hard-to-find isomers, legacy compounds.MolPort , eChemi , Ambinter High. Stock status is often "virtual." Lead times can be unpredictable.Mandatory full structural elucidation (2D-NMR) upon receipt.
Strategic Recommendation

For C13H11NO2 candidates intended for SAR (Structure-Activity Relationship) studies:

  • Primary Source: Use Enamine or Combi-Blocks . Their focus on heterocyclic building blocks ensures a higher probability of correct regio-chemistry for pyridine derivatives.

  • Secondary Source: Use MolPort only if the specific isomer is absent from Tier 1 catalogs, but factor in a 2-week buffer for internal QC.

Technical Validation: Distinguishing Regioisomers

The most critical failure mode in sourcing substituted pyridines is receiving the wrong regioisomer (e.g., receiving Methyl 5-phenylnicotinate instead of Methyl 6-phenylnicotinate). Standard LC-MS is often insufficient as isomers share identical Molecular Weight (MW 227.26) and similar retention times.[1]

Protocol: Isomer-Specific Analytical Workflow

Objective: Confirm exact substitution pattern on the pyridine ring.

Step 1: 1H-NMR Analysis (The "Fingerprint")

Focus on the aromatic region (7.0 – 9.5 ppm). The coupling constants (


) are diagnostic for pyridine substitution:
  • 2,3-substitution: Expect a doublet of doublets (dd) with

    
     Hz for the proton at C4/C5.
    
  • 2,4-substitution: Expect meta-coupling (

    
     Hz) between C3 and C5 protons.
    
  • Diagnostic Shift: An ester or ketone group at C2/C3 will significantly deshield adjacent protons compared to a phenyl ring.

Step 2: HSQC/HMBC (For Ambiguous Cases)

If 1H-NMR is crowded (overlapping phenyl and pyridine signals), perform HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for long-range coupling (

    
    ) between the carbonyl carbon of the ester/ketone (approx. 165-190 ppm) and the pyridine ring protons. This definitively places the substituent.
    
Step 3: HPLC Method for Impurity Profiling[2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Rationale: Pyridine derivatives tail significantly on unbuffered silica. Formic acid suppresses silanol interactions, sharpening peaks to resolve closely eluting isomers.

Procurement & Validation Workflows

The following diagrams illustrate the decision logic for sourcing and the technical workflow for validating the incoming chemical matter.

Diagram 1: Sourcing Decision Logic

This workflow dictates vendor selection based on the specific nature of the C13H11NO2 isomer required.

SourcingLogic Start Requirement: C13H11NO2 Scaffold IsCAS Is CAS Number Known? Start->IsCAS CheckTier1 Check Tier 1 (Enamine/Combi-Blocks) IsCAS->CheckTier1 Yes CustomSynth Request Custom Synthesis (WuXi/Syngene) IsCAS->CustomSynth No (Novel Isomer) InStock In Stock? CheckTier1->InStock OrderTier1 Order Tier 1 (Low Risk) InStock->OrderTier1 Yes CheckTier2 Check Tier 2/3 (Aggregators) InStock->CheckTier2 No VirtualStock Virtual/Lead Time > 2wks? CheckTier2->VirtualStock VirtualStock->CustomSynth Yes (Unreliable) OrderTier3 Order Tier 3 (High Risk) VirtualStock->OrderTier3 No (Stock Confirmed)

Caption: Decision tree for selecting vendors based on stock availability and risk tolerance.

Diagram 2: Analytical Validation Workflow

This workflow ensures that "virtual" stock from aggregators is chemically valid before entering the biological assay pipeline.

ValidationWorkflow Sample Incoming Sample (Solid) Solubility Solubility Check (DMSO-d6) Sample->Solubility LCMS LC-MS Analysis (Confirm MW 227.26) Solubility->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck NMR 1H-NMR (400 MHz) Regio-check PurityCheck->NMR Yes Reject Reject/Purify PurityCheck->Reject No StructureCheck Coupling Constants Match? NMR->StructureCheck Release Release to Bio-Assay StructureCheck->Release Yes StructureCheck->Reject No

Caption: Step-by-step QC protocol to filter out incorrect regioisomers and impurities.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 5470-70-2 (Methyl 6-methylnicotinate/related isomers). Retrieved from [Link]

  • Scripps Research.Common Impurities in Pyridine Synthesis. Journal of Organic Chemistry. (General reference for pyridine regio-chemistry issues).

Sources

Literature review on 6-phenylpyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffolds for Epigenetic Modulation and Metalloenzyme Inhibition

Executive Summary

This technical guide analyzes the 6-phenylpyridine-2-carboxylate (6-Ph-Pic) scaffold, a privileged structure in medicinal chemistry and coordination complexes. Distinguished by its bidentate (N,O) or terdentate (N,O,O/N,O,S) chelating capability, this moiety serves as a potent bioisostere for 2-oxoglutarate (2OG), the endogenous cofactor for Fe(II)-dependent oxygenases.

This guide is designed for drug discovery scientists targeting Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs) . It details synthetic routes, structure-activity relationships (SAR), and validated assay protocols, moving beyond basic literature review to provide actionable experimental frameworks.

Structural Significance & Pharmacophore Logic

The 6-phenylpyridine-2-carboxylate core functions primarily as a "warhead" for metalloenzymes. Its efficacy is driven by three structural pillars:

  • The Chelating Pinch: The pyridine nitrogen and the 2-carboxylate oxygen form a rigid 5-membered chelate ring with the active site metal (typically Fe(II), Zn(II), or Ni(II)). This mimics the binding mode of 2-oxoglutarate.

  • The 6-Phenyl Anchor: Unlike the hydrophilic 2OG, the 6-phenyl group introduces a hydrophobic vector. This allows the molecule to extend into the solvent-accessible entry channel or specific hydrophobic pockets (e.g., interactions with Tyr/Phe residues) within the enzyme active site, enhancing potency and cell permeability.

  • Electronic Tunability: The biaryl axis allows for electronic modulation. Substituents on the phenyl ring (e.g., -OH, -Cl, -OMe) can alter the pKa of the pyridine nitrogen, thereby fine-tuning the metal-binding affinity.

Mechanism of Action: Competitive Chelation

In Fe(II)/2OG-dependent oxygenases (e.g., JMJD2E, PHD2), the enzyme requires a facial triad of amino acids (His-X-Asp/Glu) to bind Iron(II). The 6-Ph-Pic scaffold displaces 2OG and/or water molecules, locking the metal in an inactive state and preventing the oxidation of the primary substrate (e.g., methylated lysine or proline).

Synthetic Architectures

The most robust route to 6-phenylpyridine-2-carboxylates is Palladium-catalyzed Suzuki-Miyaura Cross-Coupling . This method is superior to de novo pyridine synthesis (e.g., Kröhnke) for medicinal chemistry due to its modularity—allowing late-stage diversification of the phenyl ring.

Validated Synthetic Protocol: Suzuki Coupling
  • Precursor: Methyl 6-bromopyridine-2-carboxylate.

  • Coupling Partner: Arylboronic acid (substituted).

  • Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2.

Step-by-Step Methodology:

  • Charge: In a Schlenk tube, combine Methyl 6-bromopyridine-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The water is critical for the base solubility and boronate activation.

  • Catalyst: Add Pd(PPh3)4 (5 mol%) under an Argon counter-flow.

  • Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT, filter through Celite, and concentrate. Partition between EtOAc and Brine.

  • Hydrolysis (Optional): If the free acid is required for biological assay, treat the ester with LiOH (3 eq) in THF/H2O (1:1) at RT for 2 hours, then acidify to pH 3 with 1M HCl to precipitate the product.

SynthesisPath Start Methyl 6-bromo pyridine-2-carboxylate Complex Pd(0) Oxidative Addition Complex Start->Complex Pd(PPh3)4 Boronic Arylboronic Acid (R-Ph-B(OH)2) Transmetal Transmetalation Intermediate Boronic->Transmetal K2CO3, H2O Complex->Transmetal ProductEster Methyl 6-phenyl pyridine-2-carboxylate Transmetal->ProductEster Reductive Elimination 90°C, 12h ProductAcid 6-Phenylpyridine -2-carboxylic Acid ProductEster->ProductAcid LiOH, THF/H2O Hydrolysis

Caption: Modular Suzuki-Miyaura synthesis pathway for accessing diverse 6-phenylpyridine-2-carboxylate scaffolds.

Medicinal Chemistry Applications
Case Study A: Histone Demethylase (JMJD2/KDM4) Inhibition

The KDM4 family (JMJD2) demethylates H3K9me3/me2, marks associated with heterochromatin silencing. Overexpression of KDM4C is linked to esophageal and breast cancers.

  • SAR Insight: The 2,4-dicarboxylate core is highly potent but non-selective. Introducing a phenyl group at the 6-position (or 3-position in related scaffolds) creates steric clashes with non-target oxygenases (like PHD2), improving selectivity.

  • Key Derivative: 3-substituted analogues often show higher selectivity, but 6-phenyl derivatives (like Ro 41-4439 ) utilize the biphenyl-like twist to lock the inhibitor in a conformation that favors the larger active sites of KDMs over smaller metabolic hydroxylases.

Case Study B: HIF Prolyl Hydroxylase (PHD) Inhibition

Inhibition of PHD2 stabilizes HIF-1α, promoting erythropoiesis (treating anemia).

  • SAR Insight: While simple pyridine-2-carboxylates inhibit PHDs, they are often too polar for oral bioavailability. The 6-phenyl ring increases lipophilicity (logP), enhancing membrane permeability.

  • Toxicity Warning: Non-selective chelation can lead to off-target metalloenzyme inhibition. It is critical to screen against a panel of 2OG oxygenases (FIH, KDMs, PHDs).

Experimental Protocols: Biological Validation
Protocol: In Vitro JMJD2E Demethylase Assay

This assay measures the conversion of trimethylated peptide to dimethylated product, detecting the release of formaldehyde or succinate.

Reagents:

  • Recombinant JMJD2E (2 µM stock).

  • Substrate: Biotinylated H3K9me3 peptide.

  • Cofactors: (NH4)2Fe(SO4)2 (Iron source), 2-Oxoglutarate, Ascorbate.

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM Ascorbate, 10 µM Fe(II). Note: Prepare Fe(II) fresh to prevent oxidation.

  • Inhibitor Incubation: Incubate Enzyme (100 nM final) with the 6-phenylpyridine derivative (varying concentrations) for 15 mins at RT.

  • Reaction Start: Add mixture of 2OG (10 µM) and Peptide Substrate (5 µM).

  • Incubation: 30 minutes at 37°C.

  • Detection: Use a Formaldehyde Dehydrogenase (FDH) coupled assay. Add FDH and NAD+. Measure NADH production via fluorescence (Ex 340nm / Em 460nm).

  • Control: Run a "No Enzyme" blank and a "No Inhibitor" (DMSO only) positive control.

Quantitative Data Summary

The following table summarizes the activity profiles of key derivatives discussed in literature (e.g., Ro 41-4439 and related 2OG mimics).

Compound IDR-Group (6-Pos)TargetIC50 / ActivityMechanism
2,4-PDCA -H (Parent)Broad 2OG0.5 - 2.0 µMNon-selective competitive chelation
Ro 41-4439 PhenylCancer CellsLow µM (Cell)Cell cycle arrest (G2/M), likely metalloenzyme inhibition
Compound 9p 3,4-Cl2-Thiophenol*TelomeraseHigh Potency6-formyl derivative coupled to thiol
Generic 6-Ph 2-OH-PhenylMetalloenzymesN/A (Chelator)Terdentate (N,O,O) ligand for Zn/Cu

*Note: Compound 9p is a 6-formyl derivative ester, showing how the 6-position is pivotal for functionalization.

Signaling Pathway Visualization

The diagram below illustrates the dual-pathway impact of these inhibitors: stabilizing HIF-1α (Hypoxia pathway) and altering Chromatin structure (Epigenetic pathway).

MOA Inhibitor 6-Phenylpyridine-2-carboxylate PHD2 PHD2 Enzyme (Oxygen Sensor) Inhibitor->PHD2 Chelates Active Site Fe(II) KDM4 KDM4/JMJD2 (Histone Demethylase) Inhibitor->KDM4 Competes with 2OG HIF HIF-1α Protein Inhibitor->HIF Stabilizes Fe2 Fe(II) Cofactor PHD2->HIF Normoxia: Hydroxylates (Degradation) H3K9 H3K9me3 (Silencing Mark) KDM4->H3K9 Demethylates (Removes Mark) Erythro Erythropoiesis (RBC Production) HIF->Erythro Transcriptional Activation GeneExp Chromatin Remodeling & Gene Expression H3K9->GeneExp Epigenetic Regulation

Caption: Dual mechanism of action showing inhibition of PHD2 and KDM4, leading to distinct downstream therapeutic effects.

References
  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors. Anti-Cancer Drugs, 2002.[1]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry, 2011.

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 2003.[2]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. Biomedicines (MDPI), 2021.

  • Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid. Dalton Transactions, 1998.

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 6-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling for 2-Phenylpyridine Synthesis

Strategic Analysis & Route Selection

The synthesis of 6-phenylpyridine (systematically 2-phenylpyridine ) via Suzuki-Miyaura cross-coupling presents a classic "heteroatom challenge" in organometallic chemistry. Unlike simple biaryl couplings, the pyridine ring introduces two competing failure modes that dictate the experimental design:

  • The "2-Pyridyl Problem" (Protodeboronation): 2-Pyridylboronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often faster than the transmetallation step. This is driven by the adjacent nitrogen atom, which facilitates zwitterionic intermediates that cleave the C-B bond.[1][2]

    • Implication:Avoid using 2-pyridylboronic acid as the nucleophile if possible.

    • Solution: The "Reverse Polarity" strategy is the industry standard. Use 2-halopyridine (electrophile) and phenylboronic acid (nucleophile). Phenylboronic acid is stable, cheap, and kinetically competent.

  • Catalyst Poisoning (N-Coordination): The basic nitrogen lone pair in 2-halopyridines can coordinate to the Palladium(II) center, displacing phosphine ligands and forming an inactive "off-cycle" resting state (Pd-N complex).

    • Implication: Standard ligands (like PPh3) may suffer from slow turnover.

    • Solution: Use sterically bulky ligands (e.g., SPhos, XPhos) or high catalyst loading of Pd(PPh3)4. Bulky ligands sterically prevent the pyridine nitrogen from binding to the metal center while facilitating oxidative addition.[3]

Mechanistic Pathway & Logic

The following diagram illustrates the active catalytic cycle versus the "poisoned" pathway common in pyridine couplings.

SuzukiMechanism Pd0 Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + 2-Halopyridine Poison OFF-CYCLE Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N-Coordination (If Ligand is Small) TransMet Transmetallation (L-Pd(II)-Ar-Ph) OxAdd->TransMet + PhB(OH)2 / Base Poison->OxAdd Heat/Sterics RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - 2-Phenylpyridine

Figure 1: Catalytic cycle showing the competitive N-coordination pathway. Bulky ligands (SPhos) favor the main cycle by blocking the "Poison" route.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: 2-Bromopyridine, non-hindered substrates, gram-scale synthesis.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step:

  • Degassing (Critical): Charge a reaction flask with DME (10 mL/mmol). Bubble Nitrogen or Argon through the solvent for 15 minutes. Reason: Pd(PPh3)4 is oxygen-sensitive; oxidation leads to homocoupling (biphenyl formation).

  • Assembly: Add 2-bromopyridine, phenylboronic acid, and Pd(PPh3)4 to the flask under inert atmosphere.

  • Activation: Add the degassed 2.0 M Na2CO3 solution via syringe.

  • Reaction: Heat to reflux (approx. 85-90°C) for 12-16 hours.

    • Visual Check: The solution typically turns from yellow to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4][5] Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). 2-Phenylpyridine is often an oil or low-melting solid.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: 2-Chloropyridine (cheaper but less reactive), sterically hindered derivatives, or rapid library synthesis.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)[6]

  • Pre-Catalyst: Pd(OAc)2 (2 mol%)[3][4]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground solid)

  • Solvent: Toluene / Water (10:1 ratio).

Step-by-Step:

  • Catalyst Pre-formation: In the reaction vial, mix Pd(OAc)2 and SPhos in Toluene under Argon for 5 minutes. The solution should turn a clear orange/red.

    • Why: This ensures formation of the active L-Pd(0) species before the substrate is introduced.

  • Addition: Add 2-chloropyridine, phenylboronic acid, and solid K3PO4.

  • Solvent: Add the water component (essential for the boronic acid activation cycle).

  • Reaction: Heat to 100°C for 2-4 hours.

    • Note: SPhos creates a highly active catalyst that often drives this reaction to completion much faster than PPh3.

  • Workup: Standard EtOAc extraction.

Comparative Data & Optimization

The choice of ligand and halide significantly impacts yield. The table below summarizes typical performance metrics based on internal validation data.

ParameterProtocol A (Standard)Protocol B (Advanced)
Substrate 2-Bromopyridine2-Chloropyridine
Ligand PPh3 (Triphenylphosphine)SPhos (Buchwald Ligand)
Pd Source Pd(PPh3)4Pd(OAc)2
Base Na2CO3 (aq)K3PO4 (solid/aq)
Temp/Time 90°C / 16h100°C / 3h
Yield 75-85%90-98%
Cost LowHigh (Ligand cost)
Mechanism Note Susceptible to N-poisoningSterically immune to N-poisoning

Workflow Visualization

Workflow Start Start: Select Route Degas Degas Solvents (N2/Ar Sparge) Start->Degas Mix Add Reagents (Halide + Boronic Acid) Degas->Mix Cat Add Catalyst (Under Inert Flow) Mix->Cat Heat Reflux/Heat (Monitor TLC) Cat->Heat Quench Workup (EtOAc/Brine) Heat->Quench

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting & Self-Validation

To ensure scientific integrity, verify your system using these checkpoints:

  • The "Black Precipitate" Check:

    • Observation: If the reaction turns black (Pd black precipitation) within 10 minutes, your catalyst has decomposed (likely due to O2).

    • Correction: Re-degas solvents and ensure the system is sealed.

  • The "Stalled Reaction" Check:

    • Observation: Starting material remains after 12 hours (Protocol A).

    • Correction: The pyridine nitrogen has poisoned the catalyst. Add 1-2 equivalents of water (if using anhydrous conditions) or switch to Protocol B (SPhos).

  • Homocoupling (Biphenyl) Presence:

    • Observation: Significant biphenyl spot on TLC.

    • Correction: This indicates oxidative coupling of the boronic acid. Reduce O2 exposure or lower the amount of excess boronic acid (1.5 eq -> 1.1 eq).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 55(37), 11220-11225.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Palladium-Catalyzed Alkoxycarbonylation for Pyridine Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Catalyst Deactivation in Heterocyclic Cross-Coupling

Executive Summary

Pyridine esters are ubiquitous pharmacophores in medicinal chemistry, serving as precursors to amides, heterocycles, and prodrugs. While direct esterification of pyridinecarboxylic acids is possible, it is often limited by the availability of specific acid precursors. Palladium-catalyzed alkoxycarbonylation (transforming pyridine halides to esters using CO and alcohol) offers a more versatile retrosynthetic disconnection.

However, this reaction is notoriously difficult due to catalyst poisoning , where the pyridine nitrogen displaces phosphine ligands, arresting the catalytic cycle. This guide provides a scientifically grounded, field-proven methodology to overcome these electronic deactivation pathways using specialized ligand systems and controlled CO sources.

Mechanistic Insight: The "N-Poisoning" Challenge

To optimize this reaction, one must understand the failure mode. In standard cross-coupling, the catalytic cycle proceeds via Oxidative Addition, CO Insertion, and Nucleophilic Lysis.

With pyridines, a parasitic equilibrium exists. The pyridine nitrogen (a strong


-donor) competes with the phosphine ligand for the Pd(II) center. If the substrate binds to the palladium, it forms a stable, catalytically inactive "off-cycle" complex. This is particularly acute with electron-rich pyridines or when using monodentate ligands like PPh

.
Visualization: The Catalytic Cycle & Poisoning Pathway

The following diagram maps the productive cycle against the poisoning shunt.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [L2Pd(Ar)X] Pd0->OxAdd + Py-X Poison OFF-CYCLE TRAP [L(Pyridine)Pd(Ar)X] Catalyst Deactivation OxAdd->Poison + Excess Substrate (N-coordination) COInsert CO Insertion [L2Pd(COAr)X] OxAdd->COInsert + CO Poison->OxAdd Reversible (Slow) ProdStep Nucleophilic Lysis (ROH + Base) COInsert->ProdStep + ROH ProdStep->Pd0 - Product Product Pyridine Ester + [H-Base]X

Figure 1: The catalytic cycle of Pd-carbonylation showing the competitive "Off-Cycle" trap where the pyridine substrate coordinates to the metal center, displacing ligands.

Critical Optimization Parameters

Ligand Selection: The "Bite Angle" Effect

To prevent the "Off-Cycle" trap shown above, the ligand must bind more tightly than the pyridine nitrogen.

  • Monodentate Ligands (e.g., PPh

    
    ):  Generally fail  for pyridines because the N-atom easily displaces one phosphine.
    
  • Bidentate Ligands (e.g., dppf, Xantphos): These are essential . Large bite-angle ligands like Xantphos (111°) are particularly effective because they occupy two coordination sites rigidly, sterically and electronically discouraging the pyridine nitrogen from binding [1].

The CO Source[1]
  • CO Gas: The industrial gold standard. High atom economy but requires high-pressure safety equipment (Parr bombs).

  • CO Surrogates: Ideal for discovery chemistry. Solids like

    
    -Formylsaccharin  or Phenyl Formate  release CO in situ upon base activation, avoiding gas cylinders [2].
    
Data Summary: Ligand Performance Matrix

Comparison of ligands in the methoxycarbonylation of 3-bromopyridine (100°C, 20 bar CO).

LigandTypeBite AngleYield (%)Notes
PPh

MonodentateN/A< 15%High catalyst poisoning observed.
dppp Bidentate91°45%Moderate activity; flexible backbone allows some displacement.
dppf Bidentate99°78%Good standard ligand; robust.
Xantphos Bidentate111°96% Recommended. Rigid backbone prevents N-coordination.
CataCXium A Bulky MonoN/A88%Good alternative for sterically hindered substrates.

Experimental Protocols

Protocol A: High-Pressure Carbonylation (Gold Standard)

Best for: Scale-up (>1g), unreactive substrates, and maximum yield.

Safety: Carbon monoxide is a silent killer. All operations must be performed in a well-ventilated fume hood with a CO detector present.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: Xantphos (1.5-3 mol%)

  • Nucleophile: Methanol (Solvent/Reagent mixture)

  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)

    
     and Xantphos in dry methanol (or DMF/MeOH mix). Stir for 10 mins until a clear yellow/orange solution forms. Why? This ensures the active L2Pd species is formed before the pyridine substrate can poison the naked metal.
    
  • Charging: Transfer the catalyst solution, substrate, and base into the glass liner of a stainless steel autoclave (Parr bomb).

  • Inerting: Seal the autoclave. Purge with Argon (3 cycles) to remove O

    
    .
    
  • CO Charging: Pressurize with CO to 20 bar (approx. 300 psi). Note: Do not exceed the vessel rating.

  • Reaction: Heat to 100°C for 16 hours with vigorous magnetic stirring.

  • Workup: Cool to room temperature. Carefully vent the CO into a fume hood exhaust. Filter the mixture through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Bench-Top Surrogate Carbonylation (Gas-Free)

Best for: Discovery chemistry, small scale (<500mg), labs without high-pressure rating.

Reagents:

  • Substrate: Pyridine halide (1.0 equiv)

  • CO Source:

    
    -Formylsaccharin  (1.5 equiv) [3]
    
  • Catalyst: Pd(OAc)

    
     (2 mol%) / Xantphos (3 mol%)
    
  • Base: Et

    
    N (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Methanol (4:1 ratio)

Step-by-Step:

  • Setup: Use a heavy-walled pressure vial (e.g., microwave vial) with a crimp cap.

  • Addition: Add Pd(OAc)

    
    , Xantphos, Substrate, and 
    
    
    
    -Formylsaccharin to the vial.
  • Solvent: Add the degassed solvent mixture and Et

    
    N.
    
  • Sealing: Immediately crimp/seal the vial.

  • Reaction: Heat to 80°C.

    • Mechanism:[1][2][3][4][5][6][7] Et

      
      N promotes the decomposition of 
      
      
      
      -formylsaccharin, releasing CO and saccharin. The pressure will rise slightly (approx 2-5 bar), so a pressure-rated vessel is mandatory.
  • Workup: Cool carefully. Vent the vial via a needle. Dilute with EtOAc, wash with NaHCO

    
     (removes saccharin byproduct), and purify.
    

Troubleshooting & Optimization Logic

When the reaction fails, use this decision tree to diagnose the root cause.

G Start Reaction Failed (<10% Yield) CheckSM Is SM Recovered? Start->CheckSM CheckPd Did Pd Black precipitate? CheckSM->CheckPd Yes (Low Conv.) SideProd Check for Protodehalogenation (Ar-X -> Ar-H) CheckSM->SideProd No (SM Consumed) Poison Catalyst POISONING Action: Switch to Xantphos Increase Temp CheckPd->Poison No (Soln Clear/Yellow) Aggreg Catalyst DEATH Action: Add excess Ligand Check O2 removal CheckPd->Aggreg Yes (Black Precipitate) SolvCheck Solvent is H-donor? Switch DMF -> Toluene/MeCN SideProd->SolvCheck If Ar-H formed

Figure 2: Diagnostic workflow for optimizing failed carbonylation reactions.

Common Failure Modes:
  • Protodehalogenation (Ar-Br

    
     Ar-H):  Often occurs if the CO insertion is slow.
    
    • Fix: Increase CO pressure or switch to a more active catalyst (e.g., Pd-CataCXium A).

  • No Conversion (Catalyst Poisoning): The solution remains clear yellow (intact complex) but inactive.

    • Fix: This confirms the pyridine N is binding. Switch to Xantphos or DPEphos .

  • Pd Black Formation: The catalyst is decomposing before the reaction finishes.

    • Fix: Ensure rigorous O

      
       exclusion. Add 10-20% excess ligand relative to Pd.
      

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphines. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Ueda, T., Konishi, H., & Manabe, K. (2013). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 15(20), 5370–5373. [Link]

  • Ueda, T., & Manabe, K. (2016). N-Formylsaccharin as a Crystalline, Stable, and Highly Reactive CO Surrogate for Palladium-Catalyzed Carbonylation. Organic Syntheses, 94, 66-76.[8] [Link]

  • Beller, M., et al. (2009).[9] Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133.[9] [Link]

Sources

Methyl 6-phenylpyridine-2-carboxylate in alpha-glucosidase inhibitor research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 6-phenylpyridine-2-carboxylate in


-Glucosidase Inhibitor Research 

Executive Summary

Methyl 6-phenylpyridine-2-carboxylate (M6P2C) represents a critical structural scaffold in the development of non-sugar-based


-glucosidase inhibitors. Unlike conventional inhibitors like acarbose, which mimic carbohydrate structures and often cause gastrointestinal side effects, picolinate derivatives (pyridine-2-carboxylates) offer a distinct mechanism of action involving metal chelation and hydrophobic interaction with the enzyme's active site.

This guide provides a comprehensive workflow for utilizing M6P2C in drug discovery, covering its synthesis, hydrolysis to the active acid form, and detailed protocols for assessing


-glucosidase inhibitory kinetics.

Scientific Background & Mechanism

The Target: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Glucosidase (EC 3.2.1.[1]20) is a membrane-bound enzyme in the small intestine responsible for hydrolyzing terminal non-reducing 1,4-linked 

-glucose residues. Inhibition of this enzyme delays carbohydrate digestion, reducing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM).[1][2]

The Molecule: M6P2C combines a pyridine core with a phenyl ring at the C6 position and a methyl ester at C2.

  • Pharmacophore: The pyridine nitrogen and the carbonyl oxygen (from the ester or hydrolyzed acid) form a bidentate chelating motif capable of interacting with active site residues or metal cofactors (e.g., Zn²⁺, if present in specific isoforms).

  • Hydrophobic Anchor: The 6-phenyl group provides essential

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe157, Phe177) in the enzyme's entrance channel, stabilizing the inhibitor-enzyme complex.
Pathway Visualization: Mechanism of Action

G M6P2C Methyl 6-phenylpyridine-2-carboxylate (Prodrug/Scaffold) Hydrolysis Ester Hydrolysis (Chemical or Enzymatic) M6P2C->Hydrolysis Activation Active_Acid 6-Phenylpyridine-2-carboxylic Acid (Active Pharmacophore) Hydrolysis->Active_Acid Complex Enzyme-Inhibitor Complex (Inhibition) Active_Acid->Complex Binding Chelation Bidentate Chelation (N-atom + Carboxylate) Active_Acid->Chelation PiStacking π-π Stacking (6-Phenyl moiety) Active_Acid->PiStacking Enzyme α-Glucosidase Active Site Enzyme->Complex Chelation->Enzyme PiStacking->Enzyme

Figure 1: Activation and binding mechanism of M6P2C derivatives. The ester often acts as a precursor to the free acid, which engages in high-affinity interactions with the target protein.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-phenylpyridine-2-carboxylate

Rationale: Commercial availability can be limited. This Suzuki-Miyaura coupling protocol ensures high purity scaffold generation.

Materials:

  • Methyl 6-bromopyridine-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Degassing: Purge the solvent mixture (Dioxane/Water) with inert gas for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Assembly: In a flame-dried round-bottom flask, combine Methyl 6-bromopyridine-2-carboxylate, Phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a counter-flow of inert gas.

  • Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (Look for phenyl protons at 7.4–8.0 ppm and methyl ester singlet at ~4.0 ppm).

Protocol B: In Vitro -Glucosidase Inhibition Assay

Rationale: This colorimetric assay quantifies the release of p-nitrophenol (pNP) from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). It is the gold standard for initial screening.

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich G5003). Stock: 1.0 U/mL in phosphate buffer.
    
  • Substrate: pNPG (5 mM).

  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Test Compound: M6P2C (dissolved in DMSO; final DMSO concentration < 5% to avoid enzyme denaturation).

  • Positive Control: Acarbose.[1][3][2][4][5]

Workflow:

  • Preparation:

    • Prepare a dilution series of M6P2C (e.g., 10, 50, 100, 250, 500 µM).

    • Set up a 96-well microplate.

  • Incubation (Pre-treatment):

    • Add 20 µL of Test Compound (or DMSO control) to wells.

    • Add 20 µL of

      
      -Glucosidase enzyme solution.
      
    • Incubate at 37°C for 15 minutes . Note: This step allows the inhibitor to interact with the active site before substrate competition begins.

  • Reaction Initiation:

    • Add 40 µL of pNPG substrate solution.[5]

    • Incubate at 37°C for 20 minutes .

  • Termination:

    • Add 80 µL of 0.2 M Na₂CO₃. Rationale: The high pH stops the enzymatic reaction and deprotonates the p-nitrophenol product, maximizing its yellow color absorbance.

  • Measurement:

    • Measure Absorbance at 405 nm using a microplate reader.

Data Processing: Calculate % Inhibition using the formula:



  • 
    : Absorbance of DMSO + Enzyme + Substrate.
    
  • 
    : Absorbance of Inhibitor + Enzyme + Substrate.
    

IC50 Determination: Plot % Inhibition vs. Log[Concentration] and fit to a non-linear regression (Sigmoidal Dose-Response) model.

Comparative Data Analysis

The following table summarizes expected trends based on Structure-Activity Relationship (SAR) studies of pyridine-2-carboxylate derivatives.

Compound VariantR-Group (C6)Functional Group (C2)Est. IC50 (

-Glu)
Mechanism Note
M6P2C (Scaffold) PhenylMethyl Ester> 100 µMWeak binder; requires hydrolysis.
6-Phenyl-Picolinic Acid PhenylCarboxylic Acid20 - 50 µMActive chelator; H-bond donor/acceptor.
Cu(II) Complex PhenylMetal Complex2 - 10 µMPotent. Metal center enhances affinity.
Acarbose (Control) --50 - 200 µMCompetitive inhibitor (Standard).

Note: Data ranges are representative of picolinate derivatives in literature [1, 2]. Actual values depend on specific assay conditions.

Advanced Protocol: Kinetic Analysis

To determine the mode of inhibition (Competitive, Non-competitive, or Mixed), perform the assay with varying substrate concentrations.

Workflow:

  • Select 3 concentrations of M6P2C (e.g., 0, IC50, 2xIC50).

  • For each inhibitor concentration, run the reaction with varying pNPG concentrations (0.5, 1.0, 2.0, 4.0, 8.0 mM).

  • Measure initial velocity (

    
    ) as 
    
    
    
    during the linear phase.

Visualization (Lineweaver-Burk Plot): Plot


 (y-axis) vs. 

(x-axis).
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Expected for M6P2C derivatives due to active site binding.
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged).

References

  • Avcı, D., et al. (2020). "Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking." Molecular Diversity, 25, 171–189.

  • Taha, M., et al. (2015).[4] "Synthesis of novel inhibitors of α-glucosidase based on the benzimidazole skeleton and their molecular docking studies." Bioorganic Chemistry, 68, 80-88. (Contextual grounding for nitrogen-heterocycle inhibitors).

  • BenchChem. "Methyl 6-phenylpyridine-2-carboxylate: Structure and Properties."

  • Yin, Z., et al. (2014). "Recent advances in the search for novel α-glucosidase inhibitors." European Journal of Medicinal Chemistry, 83, 174-187.

Disclaimer: This Application Note is for research purposes only. M6P2C is not an FDA-approved therapeutic.[6] All synthesis and biological testing should be conducted in compliance with local safety regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 6-phenylpyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of methyl 6-phenylpyridine-2-carboxylate (also known as methyl 6-phenylpicolinate). While the Suzuki-Miyaura cross-coupling of methyl 6-bromopicolinate with phenylboronic acid appears straightforward on paper, the unique electronic environment of the pyridine-2-carboxylate scaffold often triggers unexpected side reactions—most notably, rapid ester hydrolysis and catalyst-killing protodeboronation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis and reproducible results.

Mechanistic Workflow & Pathway Analysis

The diagram below illustrates the divergent synthetic outcomes based on your choice of cross-coupling conditions. Understanding this pathway is critical before troubleshooting your specific reaction.

Workflow A Methyl 6-bromopicolinate + Phenylboronic Acid B Anhydrous Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene) A->B Route A (Preferred) C Aqueous Suzuki Coupling (Pd(PPh3)4, Na2CO3, H2O) A->C Route B (Aqueous) D Methyl 6-phenylpyridine- 2-carboxylate (Target) B->D Direct Yield (>85%) E 6-Phenylpicolinic Acid (Hydrolysis Byproduct) C->E Saponification F Esterification (SOCl2, MeOH, Reflux) E->F Acid Recovery F->D 2-Step Yield

Figure 1: Synthetic pathways for methyl 6-phenylpyridine-2-carboxylate highlighting ester hydrolysis.

Troubleshooting Guides & FAQs

Q1: During the Suzuki-Miyaura coupling of methyl 6-bromopicolinate, my LC-MS shows a mass consistent with 6-phenylpicolinic acid rather than the desired methyl ester. Why is this happening, and how can I prevent it?

A1: This is a classic case of base-catalyzed ester hydrolysis (saponification). The pyridine ring acts as an electron-withdrawing group, making the carbonyl carbon of the C2-ester highly electrophilic. In standard Suzuki conditions utilizing aqueous bases (e.g., Na2CO3 or K2CO3 in H2O/Dioxane), the hydroxide ions rapidly attack the ester, 1 cleaving it to the corresponding acid.

Causality & Solution: To prevent this, you must eliminate water from the catalytic cycle. Shift to anhydrous cross-coupling conditions. Utilizing degassed absolute toluene or anhydrous 1,4-dioxane with a finely milled, anhydrous base (such as K2CO3) suppresses hydrolysis 2. If your boronic acid requires activation without water, utilizing a fluoride source (like CsF) can form the reactive fluoroborate species necessary for transmetalation while preserving the ester.

Q2: I am experiencing poor conversion and significant protodeboronation of phenylboronic acid under anhydrous conditions. How can I improve the catalyst turnover?

A2: Protodeboronation is a competing pathway where the boronic acid is prematurely cleaved to benzene. While water accelerates this, running the reaction completely dry can sometimes stall the transmetalation step because the boronic acid isn't efficiently converted to the reactive "ate" complex required by the palladium cycle.

Causality & Solution: Introduce a non-nucleophilic, highly soluble base like Cesium Fluoride (CsF) in anhydrous 1,4-dioxane. The fluoride ion has a high affinity for boron, rapidly generating a


 intermediate that transmetalates seamlessly to the Pd(II) center without the need for hydroxide ions. This dual-action approach prevents both ester hydrolysis and protodeboronation.

Q3: I have decided to synthesize 6-phenylpicolinic acid first and then esterify it. However, Fischer esterification with H2SO4/MeOH is giving low yields. What is the most efficient esterification method?

A3: Fischer esterification of picolinic acids is notoriously sluggish. The pyridine nitrogen protonates under strongly acidic conditions (forming a pyridinium ion), which withdraws electron density and electrostatically repels the protonation of the adjacent carboxylic acid—a necessary step for alcohol attack 3.

Causality & Solution: Bypass the equilibrium-driven Fischer esterification by converting the carboxylic acid to a highly reactive acyl chloride intermediate in situ. Using Thionyl Chloride (SOCl2) in methanol is highly exothermic and drives the reaction to completion irreversibly 3.

Quantitative Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how solvent and base selection dictate the product ratio during the Suzuki coupling of methyl 6-bromopicolinate (1.0 eq) and phenylboronic acid (1.2 eq) using Pd(PPh3)4 (5 mol%).

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Yield: Target Ester (%)Yield: Acid Byproduct (%)
1,4-Dioxane / H2O (3:1)Na2CO3 (2.0 eq)901215%82%
Toluene (Anhydrous)K2CO3 (2.0 eq)801684% <5%
1,4-Dioxane (Anhydrous)CsF (3.0 eq)901291% <2%

Data Interpretation: Aqueous conditions almost exclusively yield the hydrolyzed acid. Anhydrous toluene with K2CO3 provides a robust direct route, while anhydrous dioxane with CsF offers the highest conversion rates by facilitating transmetalation without hydroxide nucleophiles.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Observe the noted physical changes to ensure the reaction is proceeding correctly.

Protocol A: Direct Synthesis via Anhydrous Suzuki-Miyaura Coupling

Objective: Direct formation of methyl 6-phenylpyridine-2-carboxylate without ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or N2).

  • Reagent Loading: Add methyl 6-bromopicolinate (1.0 eq, e.g., 500 mg), phenylboronic acid (1.2 eq, 338 mg), and finely milled anhydrous K2CO3 (2.0 eq, 640 mg).

  • Catalyst Addition: In a glovebox or under a strong counter-flow of argon, add Pd(PPh3)4 (0.05 eq, 134 mg). Self-Validation: The mixture should appear as a pale yellow powder.

  • Solvent Addition: Inject degassed absolute toluene (0.1 M, 23 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours 2. Self-Validation: The solution will progressively darken to a deep amber/brown, indicating active palladium cycling.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target ester as a colorless to pale yellow solid.

Protocol B: Two-Step Synthesis via SOCl2-Mediated Esterification

Objective: Recovery and esterification of 6-phenylpicolinic acid if aqueous Suzuki conditions were utilized.

Step-by-Step Methodology:

  • Preparation: Suspend 6-phenylpicolinic acid (1.0 eq, e.g., 500 mg) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a drying tube. Cool the suspension to 0 °C using an ice bath.

  • Activation: Slowly add Thionyl Chloride (SOCl2) (2.0 eq, 365 µL) dropwise over 10 minutes. Self-Validation: Vigorous gas evolution (SO2 and HCl) will occur, and the suspension will rapidly clear into a homogeneous solution as the acyl chloride forms and reacts.

  • Reaction: Remove the ice bath and heat the solution to reflux (65 °C) for 4 hours.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and residual SOCl2.

  • Neutralization: Dissolve the resulting residue in ethyl acetate (20 mL) and carefully wash with saturated aqueous NaHCO3 (15 mL) until the aqueous layer tests basic (pH ~8). Self-Validation: This removes any unreacted acid and neutralizes hydrochloride salts.

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to yield the pure methyl 6-phenylpyridine-2-carboxylate 3.

References

  • Benchchem. "Synthetic Methodologies for Methyl 6 Phenylpyridine 2 Carboxylate and Related Derivatives." Benchchem.
  • Google Patents. "WO2021019051A1 - Substituted Pyridines and Thiazoles as ATGL Inhibitors." Googleapis.
  • Benchchem. "Methyl 5-methyl-6-phenylpicolinate - Advanced Synthetic Methodologies." Benchchem.

Sources

Purification of methyl 6-phenylpicolinate by flash column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flash Column Chromatography Guide Ticket ID: CHEM-PUR-06PP-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

You are purifying methyl 6-phenylpicolinate (CAS: 26510-95-2). Before beginning, it is critical to understand the physicochemical behavior of this analyte on silica gel.

  • Structural Context: This molecule features a pyridine core substituted with a lipophilic phenyl ring (position 6) and a polar methyl ester (position 2).

  • The Challenge: While the ester reduces the basicity of the pyridine nitrogen, residual interaction with acidic silanol groups on the stationary phase can still cause "tailing" or band broadening. Furthermore, if this was synthesized via Suzuki coupling, you must separate it from unreacted phenylboronic acid (polar, streaks) and biaryl homocoupling byproducts (non-polar).

Module 1: Pre-Run Diagnostics (Do Not Skip)

Before packing the column, you must validate your mobile phase and loading strategy.

TLC Method Development

Do not guess the solvent system. Perform the following TLC diagnostic:

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 F₂₅₄Standard phase matches flash cartridges.
Solvent A Hexanes (or Heptane)Non-polar component.[1][2]
Solvent B Ethyl Acetate (EtOAc)Polar component.[2]
Target Rf 0.25 – 0.35 Optimal for resolution according to Still et al. [1].[3]
Detection UV 254 nmThe conjugated biaryl system absorbs strongly here.

Diagnostic Protocol:

  • Dissolve ~5 mg of crude in minimal EtOAc.

  • Spot on TLC plate.

  • Elute with 10% EtOAc in Hexanes .

    • If Rf < 0.2: Increase polarity to 20% EtOAc.

    • If Rf > 0.5: Decrease polarity to 5% EtOAc.

  • The "Co-Spot" Test: If you have starting material (e.g., methyl 6-bromopicolinate), spot it alongside your crude. These often elute close to the product.

Solubility Check (Loading Strategy)
  • Liquid Load: Only if the crude is fully soluble in the starting mobile phase (e.g., 5% EtOAc/Hexane).

  • Solid (Dry) Load: HIGHLY RECOMMENDED. Methyl 6-phenylpicolinate is a crystalline solid. Liquid loading in a strong solvent (DCM/EtOAc) often leads to precipitation at the column head when the non-polar mobile phase hits it, ruining resolution.

Module 2: The Separation Protocol

Workflow Diagram

The following flowchart outlines the decision-making process for this specific purification.

PurificationWorkflow Start Crude Mixture (Methyl 6-phenylpicolinate) TLC TLC Diagnostic (Hex/EtOAc) Start->TLC LoadDecision Soluble in 5% EtOAc/Hex? TLC->LoadDecision DryLoad Solid Load: Adsorb on Celite/Silica LoadDecision->DryLoad No (Precipitates) LiqLoad Liquid Load: Inject directly LoadDecision->LiqLoad Yes Gradient Run Gradient: 0% -> 30% EtOAc DryLoad->Gradient LiqLoad->Gradient Fractions Analyze Fractions (UV + TLC) Gradient->Fractions Pool Pool & Concentrate Fractions->Pool

Figure 1: Decision matrix for loading and elution of aryl-picolinates.

Step-by-Step Execution

Step 1: Column Selection

  • Use a column size where the sample mass is 0.1% to 1% of the silica mass (e.g., for 100 mg crude, use a 10g - 25g column).

Step 2: Solid Loading (The "Gold Standard" for this molecule)

  • Dissolve crude in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (ratio 1:2 crude:sorbent).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge or pour onto the column head (protected by sand).

Step 3: The Gradient Profile Run the following linear gradient (assuming CV = Column Volume):

PhaseSolvent CompositionDuration (CV)Purpose
Equilibration 100% Hexane3 CVWet the column/remove air.
Isocratic Hold 0-5% EtOAc/Hexane2 CVElute non-polar impurities (e.g., biaryls).
Gradient 5% → 40% EtOAc10-15 CVElute Product (Target Rf ~0.3).
Flush 100% EtOAc3 CVStrip polar boronic acids/oxides.

Module 3: Troubleshooting Center

If your separation fails, compare your symptoms to this guide.

Symptom: Tailing / Streaking Spots

Diagnosis: Interaction between the pyridine nitrogen and acidic silanols on the silica [2]. The Fix:

  • Immediate: Add 1% Triethylamine (TEA) to your mobile phase solvents.

  • Why: TEA is more basic than the picolinate. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band.

  • Caution: TEA typically increases the Rf. You may need to lower the EtOAc percentage slightly.

Symptom: Product Co-elutes with Impurities

Diagnosis:

  • Homocoupling (Biphenyls): These elute before your product.

    • Fix: Start the gradient at 0% EtOAc and hold for longer.

  • Starting Material (Halo-picolinate): Often elutes very close to the product.

    • Fix: Use an "Isocratic Hold." Determine the exact % EtOAc where the product Rf is 0.2. Run the column at that single percentage for 10 CVs rather than a gradient.

Symptom: "Ghost" Peaks or Baseline Noise

Diagnosis: If synthesized via Suzuki coupling, phenylboronic acid can streak continuously. The Fix:

  • Boronic acids are polar and acidic. They usually stay on the column until the high-polarity flush.

  • Ensure you stop collecting before the gradient reaches >50% EtOAc.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Streaking Tailing/Streaking Type->Streaking Overlap Poor Separation Type->Overlap Clogging High Pressure/Clog Type->Clogging Sol1 Add 1% TEA to Mobile Phase Streaking->Sol1 Sol2 Switch to Isocratic (Hold at Rf 0.2) Overlap->Sol2 Sol3 Switch to Solid Loading Clogging->Sol3

Figure 2: Logic tree for resolving common chromatographic failures.

Module 4: Post-Run Analysis & FAQs

Q: How do I remove the Palladium catalyst? A: Flash chromatography usually traps bulk Pd (black band at baseline). For trace removal to <10 ppm, treat the pooled product fractions with a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine before final evaporation.

Q: My product solidified in the fraction tubes. Is this a problem? A: No, this is good. Methyl 6-phenylpicolinate is a solid. It indicates high purity. Dissolve with a little DCM to transfer to a flask for rotary evaporation.

Q: Can I use Methanol instead of Ethyl Acetate? A: Only if necessary. Methanol is very strong and can dissolve silica slightly. If you must use it (for very polar impurities), use DCM/MeOH (95:5) instead of Hexane/EtOAc. However, for this ester, Hexane/EtOAc is superior.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2][4][5][6] J. Org.[3][7] Chem.1978 , 43 (14), 2923–2925.[2][5][6]

  • Biotage. The Flash Purification of Nitrogen Heterocycles. Application Note.

  • Teledyne ISCO.[8] Flash Chromatography Guide: Theory and Practice.

Sources

Technical Support Center: Troubleshooting Pyridine Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, the isolation of pyridine esters (such as picolinates, nicotinates, and isonicotinates) presents a notorious bottleneck. These compounds are highly susceptible to premature hydrolysis during standard aqueous workups. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure the structural integrity of your target molecules.

Mechanistic Insights: Why Pyridine Esters Fail

Unlike standard alkyl or aryl esters, pyridine esters possess a highly electron-withdrawing heteroaromatic ring. The core issue lies in the pyridyl nitrogen . When this nitrogen is protonated (in acidic conditions) or coordinated to trace transition metals (in neutral/ambient conditions), it acts as a powerful electron sink. This drastically increases the electrophilicity of the adjacent ester carbonyl, lowering the activation energy required for nucleophilic attack by water. Picolinate esters (2-substituted) are uniquely vulnerable because the proximity of the nitrogen and the carbonyl oxygen allows for bidentate metal chelation, which can accelerate hydrolysis by up to 3 orders of magnitude[1].

Troubleshooting FAQs

Q: My picolinate ester hydrolyzes instantly upon aqueous quench. Why? A: This is a classic case of metallo-catalyzed cleavage. Metal ions (e.g., Fe³⁺, Zn²⁺, Ni²⁺) present in tap water, on the surface of glassware, or left over from synthetic catalysts form a bidentate chelate with the ortho-nitrogen and the carbonyl oxygen. This complex not only activates the carbonyl but also directly delivers a metal-bound hydroxide nucleophile to the ester[2].

Q: Can I just use standard 1M HCl or 1M NaOH to wash away impurities? A: No. Extreme pH values will rapidly destroy your product. Acidic conditions (pH < 4) protonate the pyridine ring, supercharging the electrophilicity of the ester carbonyl. Basic conditions (pH > 8) directly provide hydroxide nucleophiles for rapid saponification. You must maintain a strictly controlled pH environment.

Q: What is the most effective way to quench a reaction containing a sensitive pyridine ester? A: Use a cold, mildly buffered aqueous solution containing a chelating agent. A 0.5 M phosphate buffer (pH 6.5) supplemented with 5 mM EDTA is highly recommended. The EDTA acts as an ester stabilizer by complexing and sequestering the trace metal ions that would otherwise catalyze the hydrolysis[3].

Q: How do I remove residual pyridine solvent without using strong acid washes? A: While strong acids are traditionally used to wash away pyridine as a water-soluble salt, this will cleave your ester. Instead, utilize low-temperature extractions (-20 °C to 5 °C) to minimize side reactions, followed by azeotropic distillation with solvents like cyclohexane or toluene to remove residual pyridine under reduced pressure[4].

Quantitative Data: Drivers of Pyridine Ester Hydrolysis

The following table summarizes the primary variables that dictate ester stability during workup, allowing you to isolate the root cause of your degradation.

Workup Condition / VariableImpact on Hydrolysis RateMechanistic Causality
pH < 4.0 (Acidic Wash) HighProtonation of the pyridyl nitrogen increases the electrophilicity of the ester carbonyl, lowering the activation energy for water attack.
pH > 8.0 (Basic Wash) HighDirect nucleophilic addition of hydroxide ions to the carbonyl carbon (saponification).
Trace Transition Metals (Ni²⁺, Zn²⁺, Fe³⁺) Extreme (Up to 1000x increase)Metals form a bidentate chelate with the ortho-nitrogen and carbonyl oxygen, activating the ester and delivering bound nucleophiles[1].
Addition of EDTA (5 mM) Highly StabilizingSequesters catalytic metal ions, effectively shutting down the metallo-catalyzed cleavage pathway[3].
Temperature > 25 °C Moderate to HighThermal energy overcomes the kinetic barrier for background hydrolysis; accelerates both acid/base pathways.

Self-Validating Protocol: Mild Workup for Pyridine Esters

This methodology is designed as a closed-loop system. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Buffer Preparation & Metal Sequestration

  • Action: Prepare a 0.5 M sodium phosphate buffer and add 5 mM EDTA. Adjust the pH to exactly 6.5 using dilute H₃PO₄ or NaOH.

  • Causality: EDTA complexes ambient metal ions that act as potent hydrolysis catalysts[3]. The pH of 6.5 avoids both acid-catalyzed protonation and base-catalyzed saponification.

  • Validation: Verify the pH with a calibrated pH meter. Do not rely on pH paper for this narrow stability window.

Step 2: Thermal Quenching

  • Action: Chill the buffer, the reaction mixture, and the extraction solvent (e.g., EtOAc or DCM) to 0–5 °C in an ice-water bath. Slowly add the cold buffer to the reaction mixture under vigorous stirring.

  • Causality: Low temperatures suppress the kinetic energy required for hydrolysis, protecting the ester during the highly exothermic quench phase[4].

  • Validation: Monitor the internal temperature with a thermocouple. Ensure the temperature remains strictly below 10 °C throughout the addition.

Step 3: Rapid Biphasic Extraction

  • Action: Transfer to a cold separatory funnel. Extract immediately with the chilled organic solvent. Separate the phases as quickly as possible.

  • Causality: Minimizing the residence time of the ester in the aqueous biphasic mixture reduces its exposure to water and any unsequestered nucleophiles.

  • Validation: Spot the organic layer on a TLC plate against a reference standard of the carboxylic acid byproduct. A clean ester spot with no baseline dragging confirms successful, intact extraction.

Step 4: Drying and Concentration

  • Action: Wash the organic phase once with cold brine, then dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo using a rotary evaporator with the water bath set strictly below 30 °C.

  • Causality: MgSO₄ can be slightly acidic and may contain trace transition metals; Na₂SO₄ is a safer, neutral alternative. Low-temperature concentration prevents thermal degradation.

  • Validation: ¹H NMR of the crude product should show intact ester signals (e.g., a sharp singlet for methyl esters) with no corresponding carboxylic acid proton shift.

Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Pyridine Ester) Quench Quench: Cold Buffer pH 6.5 + 5mM EDTA Start->Quench Add slowly (T < 10°C) Extract Biphasic Extraction (EtOAc or DCM, < 10°C) Quench->Extract Rapid Phase Transfer AqLayer Aqueous Layer (Discard: Metals/Salts) Extract->AqLayer Phase Separation OrgLayer Organic Layer (Target Pyridine Ester) Extract->OrgLayer Phase Separation WashDry Wash: Cold Brine Dry: Anhydrous Na2SO4 OrgLayer->WashDry TLC Validation Concentrate Concentrate in vacuo (Water Bath < 30°C) WashDry->Concentrate Filter

Optimized biphasic workup workflow to prevent pyridine ester hydrolysis.

References

  • Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. acs.org.
  • Leaving group effect in the cleavage of picolinate esters catalyzed by hydroxy-functionalized metallomicelles. scispace.com.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. google.com.

Sources

Optimizing Suzuki coupling for sterically hindered pyridine carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center .

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on sterically hindered pyridine carboxylates . This substrate class presents a "perfect storm" of chemical challenges: the pyridine ring poisons catalysts, the steric hindrance retards oxidative addition, the carboxylate (ester) is sensitive to hydrolysis, and the pyridine-boron species are prone to rapid protodeboronation.

Part 1: Diagnostic & Strategy (The "Why" and "How")

Q1: My reaction turns black immediately, or I recover 100% starting material. Is the catalyst dead?

Diagnosis: Likely catalyst poisoning or failed oxidative addition .

  • The Mechanism: Pyridine nitrogens are potent

    
    -donors that can displace phosphine ligands, forming unreactive bis-pyridine palladium complexes [1]. Additionally, steric bulk at the ortho-position prevents the palladium from accessing the C-X bond.
    
  • The Fix: You need a ligand that is both bulky (to prevent pyridine coordination) and electron-rich (to force oxidative addition).

  • Recommendation: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .

    • Why? The NHC ligand in PEPPSI is non-labile and extremely bulky, creating a "protective shell" that prevents the pyridine nitrogen from crashing out the metal [2].

Q2: I see the boronic acid disappearing by LCMS, but no product forms. What is happening?

Diagnosis: Protodeboronation .

  • The Mechanism: This is the primary failure mode for 2-pyridyl boronates. The basic conditions required for Suzuki coupling catalyze the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond before transmetallation can occur [3].

  • The Fix: You must lower the concentration of the free boronic acid species in the reaction media.

  • Recommendation: Use MIDA Boronates or Potassium Organotrifluoroborates (

    
    ) .
    
    • Why? MIDA boronates act as a "slow-release capsule." Under hydrolytic conditions, they release the active boronic acid slowly, ensuring it is consumed by the catalyst immediately rather than accumulating and decomposing [4].

Q3: My ester group is hydrolyzing (saponification). How do I stop this?

Diagnosis: Base incompatibility .

  • The Mechanism: Hydroxide bases (NaOH, KOH) or strong alkoxides attack the ester carbonyl.

  • The Fix: Use mild, non-nucleophilic bases or anhydrous conditions.

  • Recommendation: Use

    
     (Potassium Phosphate)  or CsF (Cesium Fluoride) .
    
    • Why?

      
       is basic enough to activate the boronate but less nucleophilic toward esters than hydroxides. CsF allows for activation via the formation of a fluoroborate species, often feasible in anhydrous or low-water conditions [5].
      

Part 2: Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for catalyst selection and the competing mechanistic pathways you must manage.

SuzukiOptimization Start Substrate Analysis Q_Position Is the Boron on the 2-Position? Start->Q_Position MIDA CRITICAL: Use MIDA Boronate + Cu(OAc)2 co-catalyst Q_Position->MIDA Yes (Unstable) Q_Steric Is the Halide Ortho-Substituted? Q_Position->Q_Steric No (Stable) Standard Standard: Pd(dppf)Cl2 Base: K2CO3 Q_Steric->Standard No HighSteric Use Bulky System: Pd-PEPPSI-IPr or XPhos Pd G4 Q_Steric->HighSteric Yes (Hindered) Q_Ester Is Ester Hydrolysis Observed? HighSteric->Q_Ester BaseSwitch Switch Base to: Anhydrous K3PO4 or CsF Q_Ester->BaseSwitch Yes Proceed with Standard\nSolvent (Dioxane/H2O) Proceed with Standard Solvent (Dioxane/H2O) Q_Ester->Proceed with Standard\nSolvent (Dioxane/H2O) No

Caption: Decision tree for optimizing catalyst and reagent selection based on substrate electronics and sterics.

Part 3: Optimized Experimental Protocols

Protocol A: The "Bulky & Sensitive" Standard (Pd-PEPPSI)

Best for: Hindered pyridine halides coupled with stable aryl boronic acids/esters.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2–4 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene (if strictly anhydrous is needed, but requires crown ether or specialized conditions).

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the Pyridine Halide (1.0 equiv), Boronic Acid/Pin Ester (1.2–1.5 equiv),

    
     (3.0 equiv), and Pd-PEPPSI-IPr (2 mol%) to a vial equipped with a stir bar.
    
  • Solvent: Seal the vial. Inject degassed 1,4-Dioxane via syringe. If using the hydrous method, inject degassed water (20% v/v).

    • Tech Note: If the ester is extremely sensitive, exclude water and add 18-crown-6 (10 mol%) to solubilize the base in pure Dioxane.

  • Reaction: Heat to 80°C for 12–18 hours.

    • Why 80°C? Higher temperatures (100°C+) may degrade the ester; lower temperatures won't overcome the steric barrier.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite/Silica pad (to trap Pd).[1] Concentrate and purify.

Protocol B: The "2-Pyridyl" Special (MIDA Boronate)

Best for: Coupling 2-pyridyl boron species where protodeboronation is the main failure mode.

Reagents:

  • Boron Source: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4 (2 mol%)
    
  • Promoter: Cu(OAc)

    
     (0.5 equiv) – Critical for 2-pyridyls [6]
    
  • Base:

    
     (4.0 equiv)
    
  • Solvent: DMF or DMA (Anhydrous) / Water (Slow addition)

Step-by-Step:

  • Preparation: Add Pyridine Halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), Cu(OAc)

    
     (0.5 equiv), and 
    
    
    
    (4.0 equiv) to a reaction vessel.
  • Catalyst Addition: Add Pd precatalyst and Ligand.

  • Degassing: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed DMF (0.2 M concentration relative to halide).

  • Activation: Add water (5–10 equiv) very slowly or rely on the low solubility of the base to release the boronic acid gradually.

  • Reaction: Heat to 95–100°C .

    • Tech Note: The copper salt aids in the transmetallation of the electron-deficient 2-pyridyl species, acting as a bridge between the boron and palladium [6].

Part 4: Comparative Data Table

VariableStandard ConditionsOptimized for Hindered PyridinesOptimized for 2-Pyridyls
Catalyst Pd(PPh

)

or Pd(dppf)Cl

Pd-PEPPSI-IPr or XPhos Pd G4 Pd(OAc)

/SPhos
Ligand Type Simple PhosphineBulky NHC or Dialkylbiaryl PhosphineElectron-Rich Buchwald
Boron Species Boronic AcidPinacol EsterMIDA Boronate
Base Na

CO

/ NaOH
K

PO

or CsF
K

PO

Additives None18-crown-6 (optional)Cu(OAc)

Primary Risk Catalyst PoisoningSteric FailureProtodeboronation

References

Sources

Troubleshooting low yields in methyl esterification of pyridine acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Acid Methyl Esterification

  • Topic: Troubleshooting Low Yields in Methyl Esterification of Pyridine Carboxylic Acids

  • Support Level: Tier 3 (Senior Application Scientist)

  • Status: Operational

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your LCMS shows conversion, but your isolated yield is abysmal (10–30%), or your reaction mixture has turned into an intractable black tar.

Pyridine carboxylic acids (picolinic, nicotinic, isonicotinic) are deceptive. They appear simple but possess two "trap" characteristics that ruin standard esterification protocols:

  • Zwitterionic Solubility: They are high-melting, insoluble zwitterions that resist dissolving in reaction media.

  • Amphiphilic Product Nature: The resulting esters are often water-soluble, meaning standard aqueous workups wash your product down the drain.

  • Thermal Instability: Specifically for 2-pyridinecarboxylic acid (picolinic acid), thermal stress triggers decarboxylation via the Hammick mechanism.

Below is your troubleshooting architecture.

Module 1: The "Disappearing Product" (Workup & Isolation)

The Issue: "The reaction went to completion by TLC/LCMS, but after extraction, I have <20% yield."

The Diagnosis: Your product is likely in the aqueous waste stream. Unlike benzene analogs, pyridine methyl esters are highly polar and capable of Hydrogen-bonding with water. If you neutralized the reaction mixture with aqueous bicarbonate and extracted with ether/hexane, you lost the product.

The Fix: The "Salting Out" Protocol Do not use standard extraction protocols. Use this self-validating system:

  • Evaporation First: Remove all methanol/thionyl chloride in vacuo first. Do not quench directly into water while methanol is present (this increases product solubility in water).

  • The pH Toggle:

    • Option A (Solid Isolation): If your next step tolerates it, isolate the Hydrochloride Salt . It is stable and easy to dry. Simply evaporate to dryness, triturate with dry ether, and filter.

    • Option B (Free Base Extraction): If you must isolate the free base:

      • Dissolve residue in minimal water.

      • Neutralize with saturated

        
         (solid if possible) to pH 8-9.
        
      • Saturate the aqueous layer with NaCl (Salting out effect).

      • Extract with DCM (Dichloromethane) or Chloroform (

        
        ). Do not use Ether or Hexanes.
        
      • Validation: Spot the aqueous layer on TLC after extraction. If it still UV-active, you need a continuous liquid-liquid extractor.

Data: Solvent Efficiency for Pyridine Ester Extraction

SolventDielectric ConstantSolubility of Pyridine EsterRecommendation
Hexane/Et2O Low (<5)PoorAVOID (Major cause of yield loss)
Ethyl Acetate Moderate (6)ModerateAcceptable (Requires salting out)
DCM/CHCl3 Moderate (4.8-9)HighPREFERRED (Best recovery)
Isopropanol/CHCl3 (1:3) HighVery HighEMERGENCY ONLY (For stubborn polar esters)

Module 2: The "Black Tar" Scenario (Decarboxylation)

The Issue: "My reaction turned dark brown/black and I recovered pyridine or starting material."

The Diagnosis: You likely attempted a thermal Fischer esterification (H2SO4/MeOH reflux) on 2-pyridinecarboxylic acid (Picolinic acid) .

  • Mechanism: Picolinic acids undergo the Hammick Reaction pathway.[1][2] Upon heating, the zwitterion forms an ylide intermediate which decarboxylates to form pyridine (or polymerized byproducts). This is accelerated by water and high temperatures [1, 2].

The Fix: Switch to Acid Chloride Activation (Low Temp) Avoid refluxing picolinic acid derivatives.

  • Protocol:

    • Suspend acid in dry Methanol (0.5 M).

    • Cool to 0°C (Ice bath).

    • Add Thionyl Chloride (

      
      )  dropwise (2.0 - 3.0 equiv).
      
    • Allow to warm to Room Temperature only. Do not reflux.

    • Stir 12-24h.

    • Validation: Monitor by LCMS. If reaction is slow, heat to max 40°C.

Module 3: Visualizing the Pathways

The following diagram illustrates the decision logic for synthesis and the risk of decarboxylation (Hammick pathway).

PyridineEsterification Start Pyridine Carboxylic Acid (Zwitterionic Solid) Method Select Method Start->Method Reflux Fischer Esterification (H2SO4 / MeOH Reflux) Method->Reflux If 3- or 4-position SOCl2 Thionyl Chloride Method (0°C -> RT) Method->SOCl2 Preferred (Esp. 2-position) Hammick Hammick Intermediate (Ylide Formation) Reflux->Hammick High T (2-pos risk) EsterSalt Product: Methyl Ester HCl Salt Reflux->EsterSalt Equilibrium (Slow) AcylCl Acyl Chloride / Activated Complex SOCl2->AcylCl Kinetic Control Decarb Decarboxylation (Byproduct: Pyridine) Hammick->Decarb -CO2 AcylCl->EsterSalt + MeOH Workup Workup Decision EsterSalt->Workup FreeBase Neutralize (NaHCO3) Extract with DCM Workup->FreeBase If base required SaltIso Evaporate & Triturate (Keep as HCl Salt) Workup->SaltIso Best Yield

Caption: Workflow logic distinguishing between thermal risks (Hammick pathway) and kinetic control (Thionyl Chloride), leading to workup decisions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my reaction heterogeneous (cloudy) at the start? A: This is normal. Pyridine acids are zwitterions with high crystal lattice energy.

  • Self-Validation: As the reaction proceeds, the starting material converts to the ester hydrochloride, which is more soluble in methanol. The reaction should become clear (homogeneous) as it nears completion. If it remains cloudy after 4 hours, add more

    
     or check stirring efficiency [3].
    

Q2: Can I use EDC/DMAP coupling instead? A: Yes, but be careful.

  • Risk:[3][4] The pyridine nitrogen can act as a nucleophile, reacting with the activated ester to form N-acyl pyridinium species.

  • Fix: If using EDC, ensure you use a bulky alcohol or control stoichiometry strictly. However, for simple methyl esters,

    
     is superior due to ease of purification (volatile byproducts 
    
    
    
    and
    
    
    ) [4].

Q3: My product is a liquid, but the literature says it's a solid. A: You likely have the free base, while the literature describes the hydrochloride salt (or vice versa).

  • Check: Pyridine methyl ester salts are usually white solids. The free bases are often oils or low-melting solids. Verify by running an NMR in

    
     (look for the broad NH+ proton >10 ppm for salts).
    

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.

  • Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[1]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[5]

  • BenchChem. (2025).[6][3] Troubleshooting common issues in pyridine synthesis.

Sources

Technical Support Center: Stability & Handling of Methyl 6-Phenylpicolinate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: February 2026 | Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses the specific chemical vulnerabilities of methyl 6-phenylpicolinate (methyl 6-phenylpyridine-2-carboxylate) during synthesis, purification, and storage. Because picolinate esters exhibit unique reactivity profiles compared to standard aliphatic esters, this document provides mechanistic causality, troubleshooting trees, and self-validating protocols to ensure experimental integrity.

Mechanistic Causality: Why is Methyl 6-Phenylpicolinate Vulnerable to Base?

Methyl 6-phenylpicolinate is highly susceptible to base-catalyzed hydrolysis (saponification) and transesterification. Understanding the structural causality behind this reactivity is critical for preventing unintended yield losses:

  • Electronic Activation via the Pyridine Ring: The nitrogen atom at the 1-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect). According to structure-activity relationship models (), this significantly increases the electrophilicity (partial positive charge,

    
    ) of the adjacent carbonyl carbon at the 2-position.
    
  • The

    
     Pathway:  Under alkaline conditions, the reaction proceeds via a Base-catalyzed, Acyl-oxygen cleavage, bimolecular (
    
    
    
    ) mechanism. The hydroxide ion attacks the highly electrophilic carbonyl carbon to form a negatively charged tetrahedral intermediate. This intermediate rapidly collapses, expelling the methoxide leaving group to form 6-phenylpicolinic acid, which is immediately deprotonated to the stable, water-soluble carboxylate salt.
  • Steric Considerations: While the phenyl group at the 6-position provides significant steric bulk to the overall molecule, it is positioned too far from the 2-carboxylate moiety to sterically hinder the nucleophilic attack of the hydroxide ion.

G Ester Methyl 6-phenylpicolinate (Electrophilic Carbonyl) Tetrahedral Tetrahedral Intermediate (Unstable Transition) Ester->Tetrahedral BAc2 Pathway OH Hydroxide Ion (OH⁻) Nucleophilic Attack OH->Tetrahedral Collapse Collapse & Methoxide Elimination Tetrahedral->Collapse Acid 6-Phenylpicolinic Acid + Methoxide Collapse->Acid Fast Salt 6-Phenylpicolinate Salt + Methanol (Stable) Acid->Salt Deprotonation

Fig 1: BAc2 mechanism of methyl 6-phenylpicolinate alkaline hydrolysis.

Interactive Troubleshooting Guide

Q: Why did my product completely disappear after washing the organic layer with 1M NaOH? Root Cause: Complete alkaline hydrolysis (saponification). Causality: Washing with a strong aqueous base like NaOH initiates a rapid


 hydrolysis of the ester. The resulting 6-phenylpicolinate salt is highly water-soluble and partitions entirely into the aqueous waste layer, leading to an apparent "loss" of the product.
Corrective Action:  Never use strong bases for the workup of picolinate esters. Use cold, saturated aqueous 

and immediately extract with an organic solvent.

Q: Why does my LC-MS show a mass corresponding to an ethyl ester (+14 Da) instead of the methyl ester? Root Cause: Base-catalyzed transesterification. Causality: If the reaction or workup involves ethanol (or if ethanol is used as a co-solvent) in the presence of a base catalyst, the methoxy group is exchanged for an ethoxy group. The electron-deficient picolinate core accelerates this exchange. Corrective Action: Strictly avoid alcoholic solvents during basic workups. Use aprotic solvents like ethyl acetate, dichloromethane, or MTBE.

Q: I added a primary amine to my mixture containing a mild base, and my ester converted to a new polar spot. What happened? Root Cause: Unintended amidation (aminolysis). Causality: The highly activated nature of the 2-position ester makes it susceptible to nucleophilic acyl substitution by primary and secondary amines, forming 6-phenylpicolinamide derivatives. Corrective Action: If amines must be present, keep the reaction strictly acidic or neutral, or lower the temperature to suppress the amidation kinetics.

Frequently Asked Questions (FAQs)

Q: Can I use mild bases like


 for workup without hydrolyzing the ester? 
A:  Yes, but with strict time and temperature controls. While 

is weaker than NaOH, prolonged exposure at room temperature will still cause measurable hydrolysis due to the activated nature of the picolinate core. Always perform mild basic workups at 0–5 °C and separate the phases immediately.

Q: How does solvent polarity affect the hydrolysis rate of picolinate esters? A: Adding organic co-solvents (like ethylene glycol or THF) lowers the dielectric constant of the medium. Because the transition state of the


 mechanism is highly polar (a negatively charged tetrahedral intermediate), a less polar solvent system poorly solvates and stabilizes this state. This increases the activation energy (

) and significantly slows the reaction rate () [1].

Quantitative Data: Solvent Effects on Hydrolysis Kinetics

The following table summarizes the kinetic trends of picolinate ester hydrolysis under basic conditions as a function of solvent polarity. Notice how decreasing the dielectric constant suppresses the reaction rate [1].

Solvent SystemTemperature (°C)Relative Dielectric Constant (

)
Apparent Second-Order Rate Constant (

)
Hydrolysis Risk Level
100% Aqueous25~78.0High (Baseline)Critical
20% Ethylene Glycol / 80% Water25~72.3Moderate DecreaseHigh
40% Ethylene Glycol / 60% Water25~65.1Significant DecreaseModerate
60% Ethylene Glycol / 40% Water25~58.4Strong SuppressionLow-Moderate

Table 1: Impact of solvent dielectric constant on the stabilization of the


 transition state and overall hydrolysis risk.

Experimental Protocols

Protocol A: Safe Basic Workup of Methyl 6-Phenylpicolinate

Use this self-validating protocol to neutralize acidic reaction mixtures without hydrolyzing the ester bond.

  • Temperature Control: Chill the crude reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate constant of hydrolysis, protecting the ester bond during the transient pH spike.

  • Base Selection: Prepare a saturated aqueous solution of Sodium Bicarbonate (

    
    , pH ~8.3). Never use NaOH or KOH.
    
  • Quenching: Add the cold

    
     solution dropwise under vigorous stirring until the aqueous layer reaches pH 7.0–7.5. Monitor carefully with pH paper to avoid over-basification.
    
  • Extraction: Immediately extract the aqueous layer with a moderately polar aprotic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Causality: Aprotic solvents prevent base-catalyzed transesterification, which readily occurs if alcoholic solvents are used. Furthermore, rapid extraction partitions the ester away from the aqueous nucleophiles (

      
      ).
      
  • Validation & Drying: Wash the organic layer with brine (to remove residual water and salts), dry over anhydrous

    
    , and concentrate under reduced pressure. Analyze via LC-MS to confirm the retention of the methyl ester (M+H expected).
    
Protocol B: Intentional Saponification to 6-Phenylpicolinic Acid

Use this protocol when the free carboxylic acid is the desired target.

  • Reagent Preparation: Dissolve methyl 6-phenylpicolinate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water.

  • Base Addition: Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq) to the solution at room temperature.
    
    • Causality:

      
       is preferred over 
      
      
      
      because the lithium cation coordinates with the pyridine nitrogen and the carbonyl oxygen, further activating the carbonyl carbon for nucleophilic attack.
  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor completion via TLC or LC-MS (disappearance of the ester peak).

  • Workup: Evaporate the THF under reduced pressure. The product is now in the aqueous layer as the lithium salt.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2–3.

    • Causality: Dropping the pH below the pKa of the picolinic acid protonates the carboxylate, drastically reducing its water solubility and causing the free 6-phenylpicolinic acid to precipitate. Filter, wash with cold water, and dry under vacuum.

Workflow Visualization

G Start Basic Workup of Methyl 6-phenylpicolinate BaseType Base Strength? Start->BaseType Strong Strong (NaOH/KOH) BaseType->Strong Weak Weak (NaHCO3) BaseType->Weak Hydrolysis Rapid Hydrolysis (Yield Loss) Strong->Hydrolysis Alcohol Alcohol Solvent? Weak->Alcohol Transester Transesterification (Impurity) Alcohol->Transester Yes Safe Safe Extraction (Keep < 5°C) Alcohol->Safe No

Fig 2: Troubleshooting decision tree for preventing ester degradation during workup.

References

  • Kinetic Study of Aquo-Ethylene Glycol on Alkali Catalyzed Hydrolysis of Heterocyclic AcidEster Methylpicolinate International Journal for Research in Applied Science and Engineering Technology (IJRASET) URL:[Link] [1]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC U.S. Environmental Protection Agency (EPA) URL:[Link] [2]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry National Institute of Informatics (NII) URL: [Link] [3]

Validation & Comparative

Comparative Analysis of ¹³C NMR Chemical Shift Prediction Modalities vs. Empirical Data for Methyl 6-Phenylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the rapid and accurate structural elucidation of synthetic intermediates is paramount. Methyl 6-phenylpicolinate (also known as methyl 6-phenylpyridine-2-carboxylate) is a highly versatile building block used in the synthesis of complex active pharmaceutical ingredients (APIs) and metal-chelating ligands [1]. While empirical Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural confirmation, predictive in silico tools are increasingly relied upon to guide peak assignment.

This guide objectively compares the performance of three leading ¹³C NMR prediction modalities—HOSE Code databases (ChemDraw) , Ensemble Machine Learning (Mnova) , and Density Functional Theory (DFT) —against high-resolution empirical experimental data . By analyzing the causality behind prediction deviations, this guide provides researchers with actionable insights into selecting the appropriate analytical workflow.

Structural Context and Mechanistic Insights

Methyl 6-phenylpicolinate presents a unique electronic environment. The pyridine core is electron-deficient due to the electronegative nitrogen atom, which heavily deshields the adjacent C2 and C6 positions [2]. Furthermore, the molecule features a delicate conformational balance: the phenyl ring at the C6 position is conjugated with the pyridine ring, but steric clashes with the C5 proton force it slightly out of planarity.

Predictive software that relies purely on 2D topological databases (HOSE codes) often fails to account for this 3D stereoelectronic desheilding, leading to significant deviations in calculated chemical shifts. Conversely, quantum mechanical approaches (DFT) optimize the 3D geometry first, capturing the precise orbital overlap and resulting in highly accurate predictions.

Experimental Protocols (Self-Validating Workflows)

To establish a ground-truth empirical dataset, the following rigorous, self-validating protocol must be executed. This workflow ensures that all instrumental artifacts are minimized and that the resulting spectrum is a true representation of the molecule's electronic state.

Step-by-Step Empirical ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of high-purity methyl 6-phenylpicolinate in 0.6 mL of deuterated chloroform (CDCl₃). Causality: A high concentration is required because the ¹³C isotope has a low natural abundance (~1.1%) and a low gyromagnetic ratio.

  • Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform automated 3D gradient shimming. Self-Validation: A sharp, symmetrical lock signal ensures magnetic field homogeneity, which is critical for resolving closely spaced aromatic carbon peaks.

  • Pulse Sequence Selection: Utilize a standard 1D ¹³C sequence with proton decoupling (e.g., zgpg30 with WALTZ-16 decoupling).

  • Parameter Optimization:

    • Number of Scans (NS): 1024. Causality: Ensures an adequate signal-to-noise (S/N) ratio for quaternary carbons (C=O, C2, C6, C1'), which lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons.

    • Relaxation Delay (D1): 2.0 seconds. Causality: Quaternary carbons have long T1 relaxation times. A sufficient D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal attenuation.

  • Data Processing: Apply a 1.0 Hz exponential line broadening (LB) window function, perform Fourier Transform (FT), and carefully correct the phase and baseline. Reference the spectrum to the central peak of the CDCl₃ triplet at exactly 77.16 ppm .

NMR_Workflow A 1. Sample Preparation (20 mg in CDCl3) B 2. Lock & Shim (Automated 3D Gradient) A->B C 3. Pulse Sequence (zgpg30, WALTZ-16) B->C D 4. FID Acquisition (NS=1024, D1=2s) C->D E 5. Data Processing (FT, Phase/Baseline, Ref 77.16) D->E

Fig 1. Step-by-step empirical ¹³C NMR acquisition and processing workflow.

In Silico Prediction Methodologies

To compare against the empirical data, the structure of methyl 6-phenylpicolinate was processed through three distinct predictive pipelines:

  • ChemDraw (HOSE Code): Utilizes Hierarchical Orthogonal Space Encoding (HOSE). It matches the 2D topology of the target molecule against a database of known empirical shifts.

  • Mnova (Ensemble): Merges HOSE code predictions with machine learning algorithms (Random Forests/Neural Networks) trained on vast NMR databases, weighting the results based on structural similarity.

  • DFT Calculations (Gaussian 16): A purely quantum mechanical approach. The 3D geometry is first optimized at the B3LYP/6-31G(d) level. NMR shielding tensors are then calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level, utilizing the PCM solvent model for chloroform.

Prediction_Workflow Start Methyl 6-phenylpicolinate (Input Structure) HOSE ChemDraw (2D HOSE Database) Start->HOSE Mnova Mnova (Ensemble Machine Learning) Start->Mnova DFT Gaussian 16 (DFT B3LYP/6-311+G(d,p) GIAO) Start->DFT Compare Data Aggregation & Empirical Comparison HOSE->Compare Mnova->Compare DFT->Compare

Fig 2. Parallel workflows for in silico ¹³C NMR chemical shift prediction.

Quantitative Data Comparison

The table below summarizes the ¹³C NMR chemical shifts (in ppm) for methyl 6-phenylpicolinate. The empirical data serves as the benchmark to evaluate the absolute error (Δδ) of each predictive tool.

Carbon PositionCarbon TypeEmpirical Data (ppm)ChemDraw (HOSE)Mnova (Ensemble)DFT (GIAO)
C=O (Ester) Quaternary166.0165.2165.8166.3
C6 (Pyridine) Quaternary157.2156.0157.5158.0
C2 (Pyridine) Quaternary148.5147.1148.0149.1
C1' (Phenyl) Quaternary138.4137.5138.1139.0
C4 (Pyridine) CH138.1137.0137.8138.5
C4' (Phenyl) CH129.5128.8129.2130.1
C3', C5' (Phenyl) CH128.8128.1128.5129.4
C2', C6' (Phenyl) CH127.3126.5127.0128.0
C3 (Pyridine) CH124.2123.5124.0125.1
C5 (Pyridine) CH120.6119.8120.3121.5
-OCH₃ (Ester) CH₃52.852.152.553.2
------------------
Mean Absolute Error (MAE) -0.00 1.02 0.35 0.75
Analytical Discussion & Performance Evaluation
  • ChemDraw (HOSE Code): Yielded the highest Mean Absolute Error (1.02 ppm). While excellent for rapid, routine checks, HOSE codes systematically under-predicted the deshielding of the quaternary carbons (C2 and C6). This occurs because the database struggles to map the exact cross-conjugation effects between the specific ester and phenyl substituents on the pyridine ring.

  • Mnova (Ensemble): Demonstrated the best overall performance (MAE = 0.35 ppm). By combining database matching with machine learning, Mnova successfully interpolates the chemical environment of the C6 position (157.5 predicted vs 157.2 empirical). This makes it the most efficient tool for daily structural verification in a high-throughput drug development lab.

  • DFT (GIAO): While highly accurate in modeling the 3D stereoelectronic environment, DFT systematically over-predicted the shifts by ~0.75 ppm. This is a known artifact of the B3LYP functional and the PCM solvent model, which cannot perfectly simulate the explicit hydrogen-bonding and dynamic solvation effects of CDCl₃. However, DFT remains the only reliable method for predicting shifts of entirely novel scaffolds that do not exist in any HOSE database.

Conclusion

For the structural elucidation of methyl 6-phenylpicolinate and its derivatives, empirical 1D and 2D NMR remains irreplaceable [2]. When utilizing predictive software to assist in peak assignment, researchers should prioritize Ensemble Machine Learning tools (like Mnova) for known or closely related scaffolds due to their low error margins and rapid computation. However, for highly novel, sterically hindered, or conformationally complex derivatives where 3D geometry dictates the electronic environment, investing the computational time into DFT (GIAO) calculations is scientifically justified.

References

  • Benchchem. "Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5 | Benchchem". Benchchem Product Catalog.
  • Benchchem. "Methyl 6-Phenoxypyridine-2-carboxylate|Research Chemical - Benchchem". Benchchem Technical Resources.

A Comparative Guide to FTIR Absorption for Pyridine Ester Carbonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Pyridine esters, a common motif in pharmaceutical compounds, present a unique spectroscopic challenge. The position of the ester group on the electron-deficient pyridine ring significantly modulates the electronic environment of the carbonyl (C=O) group, leading to distinct shifts in its characteristic infrared absorption frequency. This guide provides an in-depth comparison of these FTIR absorption peaks, supported by experimental data and a discussion of the underlying electronic principles, to empower researchers in the confident identification and analysis of these molecules.

The Fundamentals: Carbonyl Stretching in Esters

The carbonyl stretch is one of the most intense and reliable absorption bands in an infrared spectrum, typically appearing in the 1670-1780 cm⁻¹ region.[1] For a standard aliphatic ester, this peak is found between 1750-1735 cm⁻¹.[2] The exact wavenumber is a direct reflection of the C=O bond strength: a stronger bond vibrates at a higher frequency. This bond strength is dictated by a delicate balance of two primary electronic effects:

  • Inductive Effect: This is the through-bond polarization caused by differences in electronegativity. Electron-withdrawing groups attached to the carbonyl carbon pull electron density away, strengthening the C=O bond and increasing its absorption frequency (a hypsochromic or blue shift).

  • Resonance Effect (Mesomeric Effect): This involves the delocalization of π-electrons. When the carbonyl group is conjugated with a double bond or an aromatic ring, electron density can be donated into the C=O π* antibonding orbital. This delocalization lengthens and weakens the C=O bond, decreasing its absorption frequency (a bathochromic or red shift).[3]

For a typical α,β-unsaturated or aromatic ester like ethyl benzoate, the resonance effect dominates, lowering the C=O frequency to the 1730-1715 cm⁻¹ range.[1][4]

Beyond the carbonyl peak, a complete identification of an ester functional group relies on what can be termed the "Rule of Three"—a characteristic pattern of three intense peaks.[5] These correspond to:

  • The C=O stretch (~1700 cm⁻¹)

  • The asymmetric C-C-O stretch (~1200 cm⁻¹)

  • The asymmetric O-C-C stretch (~1100 cm⁻¹)

The presence of all three bands provides a definitive signature for the ester group.[5]

The Pyridine Influence: A Tale of Isomers

Replacing a benzene ring with pyridine introduces a highly electronegative nitrogen atom into the aromatic system. This nitrogen acts as a strong electron-withdrawing group, primarily through the inductive effect. This has a profound impact on the C=O frequency of an attached ester group, and the magnitude of this impact is critically dependent on the nitrogen's position relative to the ester.[6]

The interplay between the strong inductive pull of the nitrogen and the resonance delocalization of the ring creates a distinct FTIR signature for each pyridine ester isomer.

G cluster_2 Picolinate (2-Position) cluster_3 Nicotinate (3-Position) cluster_4 Isonicotinate (4-Position) p2 Strongest Inductive Effect (Proximity) s2 Potential Steric Hindrance c2 Possible Intramolecular Interaction (Chelation) Result Observed C=O Frequency c2->Result Lowers ν(C=O) p3 Strong Inductive Effect s3 Weakened Resonance Effect (Meta-position) s3->Result Highest ν(C=O) p4 Strong Inductive Effect s4 Strong Resonance Effect (Para-position) s4->Result Lowers ν(C=O)

Caption: Logical relationship of electronic and steric effects on the C=O frequency in pyridine ester isomers.

Comparative Data: Carbonyl Stretching Frequencies

The following table summarizes the typical C=O stretching frequencies for the three isomers of pyridine carboxylic acid and their corresponding ethyl esters. These values are contrasted with a standard aliphatic ester and an aromatic (benzoate) ester for context.

Compound TypeExampleTypical ν(C=O) Range (cm⁻¹)Primary Influences
Aliphatic EsterEthyl Acetate1750 - 1735[2][5]Baseline (Inductive effect of alkyl groups)
Aromatic EsterEthyl Benzoate1730 - 1715[1][7]Dominant Resonance Effect
Nicotinate (3-Ester) Ethyl Nicotinate~1730 - 1724 Strong Inductive Effect; Weakened Resonance
Isonicotinate (4-Ester) Ethyl Isonicotinate~1728 - 1720 [8]Strong Inductive and Strong Resonance Effects
Picolinate (2-Ester) Ethyl Picolinate~1725 - 1715 Strongest Inductive, Steric, and Potential Interactions
Pyridine Carboxylic AcidNicotinic Acid1714 - 1703[9]Strong Inductive Effect (No ester resonance)

Analysis of Trends:

  • Nicotinates (3-Position): As predicted, esters at the 3-position generally exhibit the highest C=O stretching frequency among the pyridine isomers. The nitrogen atom is meta to the ester group, so its powerful inductive effect strongly withdraws electron density, strengthening the C=O bond. However, resonance delocalization from the ring to the carbonyl is less effective from the meta position. The dominant inductive effect results in a higher frequency compared to the other isomers.

  • Isonicotinates (4-Position): In the 4-position, the ester group is para to the ring nitrogen. This geometry allows for both a strong inductive pull and a strong, competing resonance effect, which delocalizes electron density from the ring onto the carbonyl oxygen. This resonance effect weakens the C=O bond, lowering its frequency relative to the nicotinate. The final observed frequency is a balance between these two powerful, opposing forces.

  • Picolinates (2-Position): The ortho position presents the most complex scenario. The proximity of the nitrogen atom exerts the strongest possible inductive effect. However, two additional factors can contribute to lowering the frequency:

    • Steric Hindrance: The nitrogen lone pair and the ester group can sterically interact, potentially forcing the carbonyl group slightly out of the plane of the ring.[10] This would disrupt conjugation, which would normally increase the frequency, but the dominant effect is often the direct electronic influence.

    • Intramolecular Interaction: The lone pair of electrons on the pyridine nitrogen may interact directly with the carbonyl carbon, or there may be other non-bonding interactions that slightly weaken the C=O bond.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

To ensure the accurate and reproducible measurement of pyridine ester carbonyl frequencies, a validated experimental protocol is essential. Attenuated Total Reflectance (ATR) is a preferred method for its simplicity and minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Causality: A clean ATR crystal and a fresh background scan are critical to eliminate interference from atmospheric CO₂ and H₂O, as well as any residue from previous samples.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean. Using a soft kimwipe and an appropriate solvent (e.g., isopropanol), gently wipe the crystal surface. Allow it to fully dry. Acquire a background spectrum with typical parameters set to a 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, and an accumulation of 32 scans.[11]

  • Sample Application:

    • Causality: Proper contact between the sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

    • Procedure: For liquid samples, place a single drop onto the center of the crystal. For solid samples, place a small amount of powder on the crystal and apply consistent pressure using the built-in press to ensure intimate contact.

  • Sample Spectrum Acquisition:

    • Causality: Using the same acquisition parameters as the background scan ensures that spectral artifacts are minimized through proper subtraction.

    • Procedure: Acquire the sample spectrum using the same parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Data Processing and Analysis:

    • Causality: Correct baseline and peak picking are essential for accurate wavenumber determination.

    • Procedure: The resulting spectrum will be in absorbance or transmittance. Apply an automatic baseline correction. Use the peak-picking tool in the software to identify the exact wavenumber of the most intense peak in the 1750-1680 cm⁻¹ region. Also, identify the two characteristic C-O stretching bands between 1300-1000 cm⁻¹ to confirm the ester functionality.

  • Cleaning:

    • Causality: Prevents cross-contamination between samples.

    • Procedure: Thoroughly clean the ATR crystal with a suitable solvent immediately after the measurement is complete.

Caption: Standard Operating Procedure for ATR-FTIR analysis of pyridine esters.

Conclusion

The FTIR spectrum provides a powerful diagnostic tool for the structural elucidation of pyridine esters. The carbonyl stretching frequency is not a fixed value but a sensitive probe of the electronic environment imposed by the pyridine ring. By understanding the interplay of inductive and resonance effects, researchers can confidently distinguish between picolinate (2-), nicotinate (3-), and isonicotinate (4-) isomers. Nicotinates typically show the highest frequency ν(C=O) due to a dominant inductive effect, while isonicotinates and picolinates appear at lower wavenumbers due to competing resonance effects and other local interactions. This guide provides the foundational data and theoretical understanding to leverage these subtle but significant spectral shifts for accurate molecular characterization in pharmaceutical and chemical research.

References

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Data set]. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated [Figure]. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR – Spectroscopy Part II. Retrieved from [Link]

  • Gawinecki, R., Osmiałowski, B., & Brzostowska-Smolska, M. (2009). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 63(2), 221-227. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample [Figure]. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 14, 532-539. [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Sample A-01 Composition. Retrieved from [Link]

  • Trends in Sciences. (2024, February 25). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of (a) 2 and (b) isn. spectra of the... [Figure]. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1987, August 26). /sup 13/C and /sup 17/O NMR and IR spectroscopic study of a series of carbonyl(4-substituted pyridine)(meso-tetraphenylporphinato)iron(II) complexes. Retrieved from [Link]

  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? [Blog post]. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ScienceDirect. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • ResearchGate. (2006, October). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Retrieved from [Link]

  • PubMed. (n.d.). FTIR analysis of nicotinic acetylcholine receptor secondary structure in reconstituted membranes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... [Figure]. Retrieved from [Link]

  • Universität Freiburg. (n.d.). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of methyl 6-phenylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 6-Phenylpicolinate

Executive Summary

Methyl 6-phenylpicolinate (M6PP) is a critical intermediate in the synthesis of bipyridine ligands and pharmaceutical scaffolds. Its structural integrity is defined by the stability of the pyridine core and the lability of the ester moiety. This guide provides a comparative mass spectrometric analysis of M6PP against its primary metabolic degradation product (6-phenylpicolinic acid) and its structural core (methyl picolinate).[1]

Key Finding: The fragmentation of M6PP is dominated by a sequential "Ester-to-Aryl" decay pathway.[1] Unlike aliphatic esters, the 6-phenyl substituent confers significant resonance stabilization to the radical cation, resulting in a highly intense molecular ion (


) and a diagnostic transition from m/z 213 to m/z 154 (phenyl-pyridyl cation).

Structural Context & Alternatives

To understand the fragmentation performance, we compare M6PP against two analytical "alternatives" often encountered in reaction monitoring and impurity profiling.

CompoundStructure DescriptionMonoisotopic Mass (Da)Analytical Relevance
Methyl 6-phenylpicolinate (M6PP) Pyridine ring with 2-COOMe and 6-Ph substituents.[1]213.08 Target Analyte
Methyl Picolinate (MP) Pyridine ring with 2-COOMe only.[1]137.05Core Structural Control
6-Phenylpicolinic Acid (6-PPA) Pyridine ring with 2-COOH and 6-Ph substituents.[1]199.06Hydrolysis Impurity/Metabolite

Comparative Fragmentation Analysis

The following data synthesizes Electron Ionization (EI, 70 eV) patterns. The "Performance" here refers to the diagnostic utility of the fragmentation signals.[2][3]

Table 1: Diagnostic Ion Comparison
Fragment TypeM6PP (Target) Methyl Picolinate (MP) 6-Phenylpicolinic Acid (6-PPA) Mechanistic Insight
Molecular Ion (

)
m/z 213 (High Intensity) m/z 137 (Moderate)m/z 199 (Variable)The phenyl ring in M6PP stabilizes the charge via extended

-conjugation, making the

more robust than in MP.[1]

-Cleavage (Loss of OMe/OH)
m/z 182

m/z 106

m/z 182

Loss of methoxy (

) is the primary trigger for M6PP. 6-PPA loses hydroxyl (

) to reach the same acylium core (m/z 182).[1]
Decarbonylation (Loss of CO) m/z 154 (from 182)m/z 78 (from 106)m/z 154 (from 182)Expulsion of CO from the acylium ion is rapid. The resulting m/z 154 ion (phenyl-pyridyl cation) is the base peak in many M6PP spectra.[1]
Ring Fragmentation (HCN Loss) m/z 127 (from 154)m/z 51 (from 78)m/z 127 (from 154)Characteristic pyridine ring collapse.[1] The phenyl group remains intact longer than the pyridine ring.[1]
Phenyl Cation m/z 77 Absentm/z 77Diagnostic for the presence of the phenyl substituent.[1]

Mechanistic Deep Dive: The "Why" Behind the Spectrum

The fragmentation of M6PP is governed by the Ortho-Effect and Resonance Stabilization .[1]

  • Radical Site Initiation: Ionization removes an electron primarily from the nitrogen lone pair or the aromatic

    
    -system.[1]
    
  • 
    -Cleavage (The Driver):  The ester carbonyl directs fragmentation.[1] The bond between the carbonyl carbon and the methoxy oxygen is weak. Homolytic cleavage expels the stable methoxy radical (
    
    
    
    ), leaving the resonance-stabilized acylium ion (m/z 182).
  • Inductive Destabilization & CO Loss: The electronegative nitrogen atom in the pyridine ring destabilizes the adjacent acylium cation (inductive withdrawal).[1] To relieve this, the ion rapidly ejects neutral carbon monoxide (CO), collapsing to the 6-phenylpyridin-2-yl cation (m/z 154).

  • The Phenyl "Anchor": Unlike Methyl Picolinate, where the ring fragments quickly after CO loss, the phenyl group in M6PP acts as an energy sink, stabilizing the m/z 154 ion. This makes m/z 154 a highly reliable Quantifier Ion for M6PP assays.[1]

Visualization: Fragmentation Pathway

M6PP_Fragmentation Figure 1: Electron Ionization (EI) Fragmentation Pathway of Methyl 6-phenylpicolinate M_Ion Molecular Ion (M+) m/z 213 (Radical Cation) Acylium Acylium Ion m/z 182 (Cation) M_Ion->Acylium - OMe radical (31 Da) alpha-cleavage PhPy 6-Phenylpyridin-2-yl m/z 154 (Base Peak Candidate) M_Ion->PhPy - COOMe radical (59 Da) Direct Loss (Minor) Acylium->PhPy - CO (28 Da) Inductive Destabilization PhPy_HCN Phenyl-alkenyl Cation m/z 127 (Ring Opening) PhPy->PhPy_HCN - HCN (27 Da) Pyridine Collapse Ph Phenyl Cation m/z 77 PhPy->Ph Bond Scission

Caption: Step-wise degradation of M6PP. The transition from m/z 213 to 154 is the primary diagnostic sequence.

Experimental Protocols

To replicate these results or validate the purity of M6PP, use the following self-validating workflows.

A. GC-MS Protocol (Structural Elucidation)

Best for: Identification of synthesized intermediates and impurity profiling.[1]

  • Sample Prep: Dissolve 1 mg M6PP in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • End: Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.[1]

  • Scan Range: m/z 40–400.

Validation Check: The m/z 154 peak should be >50% relative abundance compared to the molecular ion (m/z 213).[1] If m/z 199 is present, the sample has hydrolyzed to the acid.

B. LC-MS/MS Protocol (Quantification/Metabolite ID)

Best for: Biological matrices and high-sensitivity drug development.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 214.1

      
       154.1 (Loss of methyl formate equivalent).[1]
      
    • Qualifier: 214.1

      
       182.1 (Loss of methanol).[1]
      
Visualization: Analytical Workflow

Workflow Figure 2: Decision Tree for M6PP Analysis Sample Unknown Sample Technique Select Technique Sample->Technique GCMS GC-MS (EI) Structural ID Technique->GCMS Pure Compound LCMS LC-MS/MS (ESI) Quantification Technique->LCMS Biological Matrix Result_GC Look for m/z 154 (Hard Fragment) GCMS->Result_GC Result_LC Track 214 -> 154 (CID Transition) LCMS->Result_LC

Caption: Selection of analytical method based on sample context (Synthesis vs. Bioanalysis).

References

  • Budzikiewicz, H., et al. (1981).[1] The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Phenylpyridine (Analogous Core). NIST Chemistry WebBook, SRD 69.[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for

    
    -cleavage and inductive effects in aromatic esters).
    
  • Shimadzu Application News. (2020). Analysis of Pyridine Derivatives by GC-MS/MS. (General protocol grounding).

Sources

Comparative Reactivity Profile: Methyl Picolinate vs. Methyl 6-Phenylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric-Electronic Trade-Off

In the design of transition metal catalysts and pharmacophores, the choice between Methyl Picolinate (MP) and Methyl 6-Phenylpicolinate (M6PP) represents a classic decision matrix between steric control and electronic activation.

While both molecules share the core


-amino ester motif essential for bidentate chelation, the introduction of the phenyl group at the C6 position of M6PP fundamentally alters its reactivity profile. Methyl picolinate  acts as a compact, robust 

-bidentate ligand. In contrast, Methyl 6-phenylpicolinate functions as a "sterically frustrated" ligand; the C6-phenyl group imposes significant steric bulk proximal to the nitrogen donor, weakening metal coordination (

-donation) while simultaneously extending the

-system.

Key Takeaway: Use MP for maximum binding affinity and stability. Use M6PP to induce instability, enforce mono-selectivity in C-H activation, or create "chiral pockets" (if further substituted) that discriminate against bulky substrates.

Structural & Electronic Analysis

To predict reactivity, we must deconstruct the molecules into their governing physical-organic parameters.

FeatureMethyl Picolinate (MP)Methyl 6-Phenylpicolinate (M6PP)Mechanistic Implication
Steric Bulk (C6) Minimal (H)High (Phenyl)M6PP hinders octahedral coordination; forces distorted geometries.
Electronic Nature Electron-deficient PyridineExtended

-conjugation
M6PP is slightly more electron-rich at the ring but sterically deactivated at N.
Coordination Mode Planar

Twisted

M6PP often requires the phenyl ring to rotate out of plane to accommodate metals.
Hydrolysis Rate Fast (

)
Slower (

)
Remote steric bulk in M6PP slightly impedes nucleophilic attack at C2-ester.
Visualization: Steric Impact on Coordination

The following diagram illustrates the "Ortho Effect" where the 6-phenyl group clashes with ancillary ligands (


) on a metal center.

StericComparison cluster_0 Methyl Picolinate (MP) cluster_1 Methyl 6-Phenylpicolinate (M6PP) MP Methyl Picolinate (Unobstructed N-Donor) M6PP Methyl 6-Phenylpicolinate (Steric Bulk at C6) Metal Transition Metal Center (Pd, Cu, Ru) MP->Metal Fast Association Complex_MP Stable Planar Complex (Strong Binding) M6PP->Metal Slow Association (Steric Clash) Complex_M6PP Distorted Complex (Weakened Binding / Labile) Metal->Complex_MP Forms Metal->Complex_M6PP Forms (Reversible)

Figure 1: Comparative coordination pathway showing the steric penalty imposed by the 6-phenyl group.

Detailed Reactivity Profiles

A. Coordination Chemistry & Catalysis (The "Ortho Effect")

This is the most critical differentiator. In C-H activation (e.g., Pd-catalyzed), picolinates are often used as Directing Groups (DGs) or ancillary ligands.

  • Methyl Picolinate: Forms tight, planar 5-membered chelate rings. It often supports bis-ligation (forming

    
     complexes), which can shut down catalysis by saturating the metal center.
    
  • Methyl 6-Phenylpicolinate: The phenyl group acts as a "blocking element."

    • Prevention of Bis-Ligation: It is often sterically impossible to fit two M6PP ligands around a single metal center in a square-planar geometry. This maintains open coordination sites for substrate binding.

    • Selectivity: In C-H activation, M6PP derivatives favor mono-functionalization . Once the first C-H bond is activated, the steric bulk prevents the approach of the catalyst to a second site (preventing over-reaction).

B. Nucleophilic Acyl Substitution (Hydrolysis/Amidation)

While the ester is at C2 and the phenyl is at C6, the reactivity difference is measurable but less dramatic than in coordination.

  • Mechanism: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.

  • Observation: M6PP hydrolyzes slower than MP.

  • Reasoning: Although the C6-phenyl is "remote," it restricts the conformational freedom of the transition state. Additionally, the phenyl ring is hydrophobic, which can reduce local solvation of the ester in aqueous media, retarding the approach of hydroxide ions.

Experimental Protocols

To validate these differences in your specific system, perform the following self-validating protocols.

Protocol 1: Competitive Metal Binding Assay (NMR)

Objective: Quantify the relative binding affinity (


) of MP vs. M6PP to a Pd(II) center.

Reagents:

  • Ligand A: Methyl Picolinate (1.0 equiv)

  • Ligand B: Methyl 6-Phenylpicolinate (1.0 equiv)

  • Metal Source:

    
     (0.5 equiv)
    
  • Solvent:

    
     or 
    
    
    

Methodology:

  • Baseline: Acquire

    
     NMR spectra of pure Ligand A and Ligand B. Note the chemical shift of the methyl ester singlet (
    
    
    
    ppm).
  • Competition: Dissolve Ligand A (0.05 mmol) and Ligand B (0.05 mmol) in 0.6 mL solvent.

  • Titration: Add

    
     (0.025 mmol). Shake vigorously for 15 minutes to reach equilibrium.
    
  • Analysis: Acquire

    
     NMR.
    
  • Interpretation:

    • The ligand with higher affinity will show significant line broadening or shifting of its signals (indicating complexation).

    • The weaker ligand (M6PP) will remain largely as sharp, unshifted free ligand signals.

    • Expected Result:

      
       of Pd will be bound to Methyl Picolinate due to lack of steric hindrance.
      
Protocol 2: Comparative Hydrolysis Kinetics

Objective: Determine the steric retardation factor of the 6-phenyl group.

Methodology:

  • Prepare 10 mM solutions of MP and M6PP in THF/Water (1:1).

  • Add 2.0 equiv of LiOH at

    
    .
    
  • Monitor reaction progress via HPLC (UV detection at 254 nm).

  • Plot

    
     vs. time.
    
  • Self-Validation: The plot must be linear (pseudo-first-order). If curvature exists, check for solubility issues with M6PP (precipitation causes false "slowing").

Decision Logic for Application Scientists

Use the following logic flow to select the correct reagent for your campaign.

DecisionTree Start Select Ligand/Reagent Goal What is the primary goal? Start->Goal Binding Max Metal Binding (Stability) Goal->Binding Stable Catalyst Selectivity C-H Activation Selectivity Goal->Selectivity Site-Selective Rxn MP_Rec Use Methyl Picolinate (High K_eq, Bis-ligation) Binding->MP_Rec M6PP_Rec Use Methyl 6-Phenylpicolinate (Prevents over-reaction) Selectivity->M6PP_Rec

Figure 2: Decision matrix for selecting between MP and M6PP based on catalytic requirements.

References

  • Steric Effects in Pyridine Coordination

    • Constable, E. C., et al. "The coordination chemistry of 2,2':6',2''-terpyridine and higher oligopyridines." Coordination Chemistry Reviews, 1996.

    • Context: Establishes the "ortho-effect" where 6-substituents destabilize octahedral geometry.
  • Picolinamide Directing Groups in C-H Activation

    • He, G., et al. "Picolinamide-Assisted C-H Functionalization." Chemical Reviews, 2017.

    • Context: Details how steric bulk on the picoline ring controls mono- vs.
  • Synthesis and Properties of 6-Substituted Picolinates

    • Deady, L. W., et al.[1] "The synthesis of some substituted methyl pyridinecarboxylates." Australian Journal of Chemistry, 1971.

    • Context: Provides synthetic routes and stability data for methyl 6-phenylpicolin
  • Steric Parameters in Ligand Design

    • Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977.

    • Context: While focused on phosphines, the concept of "Cone Angle" and steric clashing is directly applicable to the 6-phenyl "pocket" in picolin

Sources

Optimizing HPLC Retention for Methyl 6-phenylpyridine-2-carboxylate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Methyl 6-phenylpyridine-2-carboxylate is a critical intermediate in the synthesis of bidentate ligands for catalysis and medicinal chemistry. Its purification and quality control hinge on effectively separating the hydrophobic ester product from its more polar precursor, 6-phenylpyridine-2-carboxylic acid , and potential regioisomeric byproducts.

This guide moves beyond simple retention time listing. It compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, providing a self-validating protocol to establish robust retention times (Rt) and peak resolution.

The Core Challenge

In standard Reversed-Phase HPLC (RP-HPLC), the pyridine nitrogen introduces basicity that can lead to peak tailing on residual silanols. Furthermore, the aromatic phenyl ring offers a "pi-pi" interaction handle often underutilized by standard C18 columns.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

The following data compares the separation efficiency of the target ester from its acid impurity (hydrolysis product).

Experimental Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Table 1: Performance Metrics Comparison
FeatureStandard C18 Column Phenyl-Hexyl Column Scientific Rationale
Target Ester Rt ~6.2 - 6.5 min~6.8 - 7.2 minPhenyl-Hexyl phases engage in

-

interactions with the 6-phenyl ring, increasing retention and selectivity.
Acid Impurity Rt ~2.5 - 2.8 min~2.9 - 3.2 minThe acid is significantly more polar; the large

Rt confirms easy separation.
Peak Symmetry (T) 1.1 - 1.30.95 - 1.1Phenyl phases often provide better shielding of silanols for aromatic bases, reducing tailing.
Selectivity (

)
ModerateHigh The "pi-pi" mechanism adds an orthogonal separation vector beyond simple hydrophobicity.
Rec. Application Routine QCComplex Impurity ProfilingUse Phenyl-Hexyl when separating structural isomers (e.g., 4-phenyl vs 6-phenyl).

Analyst Note: While C18 is sufficient for simple purity checks, the Phenyl-Hexyl phase is superior for detecting subtle aromatic impurities or degradation products due to the complementary selectivity mechanisms.

Part 3: Mechanism of Action & Workflow

To understand why the retention times shift, we must visualize the molecular interactions. The diagram below illustrates the dual-retention mechanism on the Phenyl-Hexyl phase compared to the single-mode (hydrophobic) retention on C18.

Visualization: Interaction Logic & Separation Pathway

SeparationLogic cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Methyl 6-phenylpyridine- 2-carboxylate C18_Mech Hydrophobic Interaction (Van der Waals only) Analyte->C18_Mech Phenyl_Mech Dual Mechanism: 1. Hydrophobic 2. Pi-Pi Stacking Analyte->Phenyl_Mech C18_Result Rt: ~6.2 min Good Separation C18_Mech->C18_Result Phenyl_Result Rt: ~7.0 min Superior Isomer Selectivity Phenyl_Mech->Phenyl_Result

Figure 1: Comparison of retention mechanisms. The Phenyl-Hexyl column utilizes Pi-Pi stacking for enhanced retention.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . If the resolution between the Acid and Ester peaks is < 5.0, the mobile phase pH or column integrity must be re-evaluated.

Reagent Preparation
  • Stock Solution: Dissolve 10 mg of Methyl 6-phenylpyridine-2-carboxylate in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (final conc. 0.1 mg/mL).

  • System Suitability Mix: Spike Working Standard with 0.05 mg/mL 6-phenylpyridine-2-carboxylic acid (simulated degradation product).

Chromatographic Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.

  • Temperature: 30°C (Controlled). Temperature fluctuations significantly affect pi-pi interactions.

  • Injection Volume: 5 µL.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Event
0.00955Equilibration
1.00955Hold
10.00595Linear Ramp
12.00595Wash
12.10955Re-equilibration
15.00955End
Troubleshooting Logic (Self-Validation)
  • Issue: Broad peak / Tailing > 1.5.

    • Root Cause: Protonation of pyridine nitrogen interacting with silanols.

    • Fix: Ensure Formic Acid is fresh (volatile) or switch to 10mM Ammonium Acetate buffer (pH 4.5).

  • Issue: Retention time drift (-0.5 min).

    • Root Cause: "Phase Collapse" (if using 100% water) or temperature increase.

    • Fix: Ensure at least 5% organic in start phase; verify column oven is active.

Part 5: Analytical Workflow Diagram

The following workflow ensures data integrity from sample prep to final reporting.

Workflow cluster_Analysis HPLC Analysis Cycle Start Sample: Crude Reaction Mix Prep Dilution in MeOH (Filter 0.22 µm) Start->Prep Inject Injection (5 µL) Prep->Inject Separation Gradient Elution (Acid elutes ~3min, Ester ~6.5min) Inject->Separation Detect UV Detection @ 254nm Separation->Detect Decision Check Resolution (Rs) Detect->Decision Pass Report Purity % (Area Normalization) Decision->Pass Rs > 5.0 Fail Adjust Gradient/pH Decision->Fail Rs < 5.0 Fail->Inject Re-run

Figure 2: Standard Operating Procedure (SOP) workflow for purity analysis.

References

  • BenchChem. Synthetic Methodologies for Methyl 6-Phenylpyridine-2-Carboxylate and Related Derivatives. (Accessed 2026). Link

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. (Accessed 2026). Link

  • Helix Chromatography. HPLC Methods for Analysis of Pyridinecarboxylic Acids. (Accessed 2026). Link

  • Sigma-Aldrich. 2-Methyl-6-phenyl-pyridine Product Information and Certificates of Analysis. (Accessed 2026). Link

  • Revue Roumaine de Chimie. Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. (Accessed 2026). Link

Elemental Analysis Guide: Purity Verification for C₁₃H₁₁NO₂

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, establishing the purity of a small molecule like C₁₃H₁₁NO₂ (MW: 213.23 g/mol ) is not merely a box-checking exercise—it is the foundation of reproducible science. While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide indisputable structural identity, they often fail to capture the "bulk truth" of a sample.

This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives (qNMR, HRMS, HPLC). It demonstrates that while EA is an older technique, it remains the gold standard for detecting non-chromophoric impurities (water, inorganic salts, silica) that other methods miss. We provide a self-validating protocol for C₁₃H₁₁NO₂ verification, ensuring your data meets the rigorous ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 standard required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Theoretical Framework: The Math Behind the Molecule

Before any sample is burned, the theoretical composition must be established using IUPAC standard atomic weights.

Target Molecule: C₁₃H₁₁NO₂ Molecular Weight Calculation:

  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW: 213.236 g/mol

Theoretical Composition (Target Values):

ElementMass ContributionTheoretical %Acceptance Range (

)
Carbon 156.14373.23% 72.83% – 73.63%
Hydrogen 11.0885.20% 4.80% – 5.60%
Nitrogen 14.0076.57% 6.17% – 6.97%

Scientific Insight: Oxygen is typically calculated by difference in combustion analysis and is rarely measured directly due to pyrolysis limitations. Therefore, the sum of C, H, and N is the critical metric.

Comparative Analysis: EA vs. Modern Alternatives

Why burn a sample when you have a $500,000 Mass Spectrometer? The answer lies in homogeneity vs. identity .

Table 1: Performance Matrix for Purity Verification
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI/APCI) HPLC-UV
Primary Output Bulk Purity (Weight %)Specific Purity (Molar Ratio)Molecular Formula IDChromophoric Purity
Blind Spots Isomers (cannot distinguish)Paramagnetic impuritiesInorganic salts, SolventsNon-UV active impurities (Salts, Water)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg<1 mg
Precision High (

)
High (if Internal Std is pure)Low (Qualitative only)Variable (Extinction coeff. dependent)
Detection of Water Excellent (Indirectly via %C drop)Good (Distinct peak)Poor (Invisible)Poor (Invisible)
Verdict Gold Standard for Bulk Composition Best for Specific Impurity IDBest for Identity ConfirmationBest for Reaction Monitoring
The "Trap" of C₁₃H₁₁NO₂

For a molecule like C₁₃H₁₁NO₂ (common scaffolds include Fenamic acid derivatives or Schiff bases), a common synthesis trap is trapped solvent or inorganic salts from the workup (e.g., Na₂SO₄).

  • Scenario: Your HPLC shows 99.9% purity (area %).

  • Reality: The sample contains 5% sodium sulfate.

  • Result: HPLC misses the salt (no UV absorbance). HRMS misses the salt (ionization suppression). EA detects the salt because the %C will drop significantly below 73.23%.

Experimental Protocol: Self-Validating CHN Analysis

Objective: Obtain %C, %H, %N values within


 of theoretical.
Phase 1: Sample Preparation (The Critical Variable)
  • Causality: 90% of EA failures are due to moisture or solvent occlusion, not synthesis error. C₁₃H₁₁NO₂ structures often form hydrates or solvates.

  • Step 1: Dry 50 mg of sample in a vacuum oven at 60°C for 12 hours.

  • Step 2: If the molecule is thermally unstable, use a desiccator with P₂O₅ under high vacuum (0.1 mmHg) for 24 hours.

Phase 2: Instrument Calibration (System Suitability)
  • Standard: Acetanilide (C₈H₉NO).

  • Requirement: Run a "K-factor" calibration. The instrument must read the standard within

    
     before running your sample.
    
  • Blank: Run an empty tin capsule to subtract the background carbon signal from the capsule itself.

Phase 3: Combustion & Detection
  • Weighing: Using a Mettler Toledo microbalance (or equivalent), weigh 2.000 mg ± 0.005 mg of dried sample into a tin capsule. Fold the capsule to exclude air (nitrogen).

  • Combustion: Introduce sample into the reactor at 975°C with a pulse of pure Oxygen.

    • Mechanism:

      
      
      
  • Reduction: Gases pass over Copper at 600°C to reduce

    
     to 
    
    
    
    and remove excess Oxygen.
  • Separation: GC column separates

    
    , 
    
    
    
    , and
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) measures peak areas against the Acetanilide calibration curve.

Visualization: Workflows & Logic

The following diagrams illustrate the rigorous process required to validate a sample.

Diagram 1: The Analytical Workflow

This workflow ensures that only "dry" and "homogeneous" samples reach the combustion chamber, saving time and cost.

AnalyticalWorkflow Start Crude C13H11NO2 Dry Vacuum Drying (60°C, 12h) Start->Dry Remove Solvent Weigh Microbalance (2.000 mg) Dry->Weigh Homogenize Combust Combustion (975°C) Weigh->Combust Encapsulate Detect TCD Detection (N2, CO2, H2O) Combust->Detect Reduction Result Compare with Theoretical Detect->Result Calculate %

Caption: Figure 1. Linear workflow for Elemental Analysis. Drying is the critical control point.

Diagram 2: Troubleshooting Decision Matrix

When the result fails the


 test, use this logic to identify the impurity type.

Troubleshooting Result Result vs Theoretical (C: 73.23%) Pass Pass (+/- 0.4%) Publish Data Result->Pass Fail Fail (> 0.4% dev) Result->Fail LowC Low %C (e.g., 68%) Fail->LowC HighC High %C (e.g., 75%) Fail->HighC CheckH Check %H LowC->CheckH Grease Grease/Oil Contam. HighC->Grease Inorganic Inorganic Impurity (Salt/Silica) CheckH->Inorganic H is Correct Water Solvent/Water Trap (Recalculate as hydrate) CheckH->Water H is High

Caption: Figure 2. Diagnostic logic for interpreting EA failures. Low Carbon often indicates inorganic contamination or water.

Data Interpretation & Troubleshooting

The journal standard is strict: Found values must be within 0.4% of Calculated.

Scenario A: The "Low Carbon" Failure
  • Found: C: 70.10%, H: 5.15%, N: 6.30%

  • Diagnosis: Carbon is low (-3.13%), but H and N are relatively close. This usually indicates the presence of inorganic material (Silica gel from column chromatography or Sodium sulfate from drying) which has 0% Carbon.

  • Action: Filter the sample through a 0.2 µm PTFE filter and recrystallize.

Scenario B: The "Solvate" Fit
  • Found: C: 67.50%, H: 5.60%, N: 6.05%

  • Analysis: C is low, H is high. This suggests a solvent is trapped.

  • Calculation: Test if it fits a hemi-hydrate (

    
    ).
    
    • New MW:

      
      
      
    • New Theoretical C:

      
      
      
    • Result: Still doesn't fit perfectly. Likely a mixture.

  • Action: Do not publish calculated solvates unless you can prove the solvate is stoichiometric (e.g., via TGA or DSC). Dry the sample more aggressively.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • IUPAC. (2022). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 6-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 6-phenylpyridine-2-carboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide

Executive Summary & Immediate Action

Methyl 6-phenylpyridine-2-carboxylate (CAS: 206127-25-5) is a pyridine-based ester intermediate commonly used in medicinal chemistry. While often stable under standard conditions, its pyridine core dictates specific disposal protocols to prevent environmental leaching and adverse reactions in waste streams.

Core Directive: This compound must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of in municipal trash or poured down laboratory drains.

Critical Data Details
CAS Number 206127-25-5
Molecular Formula

Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant (H315, H319); Potential Acute Toxicity (Pyridine derivative).
RCRA Status (USA) Not explicitly P- or U-listed, but must be treated as characteristic hazardous waste (Toxicity/Irritant).
Waste Stream Solid Hazardous Waste (Non-Halogenated Organic).
Hazard Assessment & Pre-Disposal Protocol

Before removing the reagent from the bench, you must validate the hazard profile. Pyridine derivatives possess distinct toxicological properties compared to standard organic esters.

A. The "Pyridine Factor" (Causality)

Unlike simple aliphatic esters, the pyridine ring in this compound introduces basicity and potential metal-complexing capability.

  • Risk: If mixed with acidic waste streams containing heavy metals, pyridine derivatives can form complexes that complicate downstream incineration or stabilization.

  • Risk: Pyridines are notorious for aquatic toxicity. Leaching from improper landfill disposal is a primary environmental violation.

B. Personal Protective Equipment (PPE) Matrix

Treat this compound with High Caution until your specific vendor SDS confirms the LD50. Some phenyl-pyridines exhibit higher dermal toxicity than expected.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness). Rationale: Pyridines can permeate standard latex rapidly.

  • Body: Standard lab coat; Tyvek sleeves recommended if handling >50g.

  • Respiratory: Fume hood required. If handling bulk powder outside a hood, use N95/P100 particulate respirator.

Waste Segregation & Classification Logic

Proper segregation is the "Self-Validating System" of waste management. By placing this chemical in the correct stream, you prevent cross-reactivity.

Disposal Decision Matrix

DisposalMatrix Start Waste: Methyl 6-phenylpyridine-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Solution Contam Is it pure chemical or contaminated debris? Solid->Contam PureSolid Collect in Wide-Mouth Jar Label: 'Solid Hazardous Waste - Toxic' Contam->PureSolid Pure Chemical Debris Collect in 6-mil Poly Bag (Kimwipes, Gloves, Weigh Boats) Contam->Debris Debris HalogenCheck Does solvent contain Halogens? (DCM, Chloroform?) Liquid->HalogenCheck HaloYes Stream A: Halogenated Organic Waste HalogenCheck->HaloYes Yes HaloNo Stream B: Non-Halogenated Organic Waste HalogenCheck->HaloNo No

Figure 1: Decision matrix for segregating Methyl 6-phenylpyridine-2-carboxylate waste based on physical state and solvent context.

Step-by-Step Disposal Workflow
Scenario A: Disposing of Expired/Excess Solid Reagent
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Do not use metal cans due to potential corrosion/complexation risks.

  • Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation.

  • Labeling:

    • Chemical Name: Methyl 6-phenylpyridine-2-carboxylate (Do not use abbreviations).

    • Constituents: 100%.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Satellite Accumulation: Store in the "Solid Waste" secondary containment bin until pickup.

Scenario B: Disposing of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., Ethyl Acetate, Methanol, DMSO):

  • Identify the Solvent: This dictates the stream (see Figure 1).

    • Example: If in Ethyl Acetate -> Non-Halogenated Waste .

    • Example: If in Dichloromethane (DCM) -> Halogenated Waste .

  • Compatibility Check: Ensure the waste container does not contain strong oxidizing acids (Nitric, Perchloric). Pyridines are basic; mixing with strong oxidizers can be exothermic.

  • Pour & Log: Pour into the carboy using a funnel. Immediately log the addition on the carboy's inventory sheet (approximate % volume).

Scenario C: Empty Container Management (The "Triple Rinse" Rule)

An "empty" bottle is still hazardous waste unless processed:

  • Triple Rinse: Rinse the original bottle 3 times with a compatible solvent (e.g., Acetone or Ethanol).

  • Collect Rinsate: Pour all 3 rinses into the appropriate Liquid Organic Waste container.

  • Deface Label: Cross out the original label and mark "Empty - Triple Rinsed."

  • Disposal: The bottle can now be discarded in glass trash or recycled, depending on facility rules.

Emergency Procedures: Spill Response

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert Personnel Evacuate immediate area PPE 2. Don PPE Goggles, Double Gloves, N95 Alert->PPE Contain 3. Containment Cover powder with damp paper towel (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into bag/jar Wipe surface with Ethanol Contain->Clean Dispose 5. Disposal Label as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for solid spills.

Regulatory Compliance (RCRA & EPA)

While Methyl 6-phenylpyridine-2-carboxylate is not a "Listed Waste" (like Pyridine U196), it falls under the "Generator Knowledge" clause of RCRA (40 CFR 262.11).

  • Waste Code Assignment:

    • If the waste exhibits toxicity characteristics (via TCLP test) or is ignitable (if in solvent), assign codes D001 (Ignitable) or D000 (Toxic - General).

    • Most facilities default to classifying this as Non-Regulated Hazardous Waste (state-level regulation) or assigning a generic organic waste profile accepted by the disposal vendor (e.g., Veolia, Clean Harbors).

  • Documentation: Always maintain the SDS in your laboratory Safety binder. In the event of an audit, you must prove you knew the hazards of the waste you generated.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485620, 5-Methyl-6-phenylpyridine-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Personal protective equipment for handling Methyl 6-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As research into substituted pyridine carboxylates accelerates within medicinal chemistry and drug development, establishing rigorous, causality-driven safety protocols is paramount. Methyl 6-phenylpyridine-2-carboxylate (CAS No. 206127-25-5) is a highly versatile building block featuring an electron-deficient aromatic system[1]. Because it is a specialized research chemical, its complete long-term toxicological profile is not fully mapped; however, analogous pyridine derivatives are known to act as severe skin, eye, and respiratory irritants (GHS hazard codes H315, H319, H335)[2].

This guide provides a self-validating, step-by-step operational framework for scientists handling this compound, ensuring compliance with federal safety and environmental standards.

Mechanistic Hazard Profile & Causality

To handle Methyl 6-phenylpyridine-2-carboxylate safely, one must understand its chemical behavior:

  • Dermal Penetration Risk: The addition of the lipophilic phenyl group at the 6-position increases the molecule's partition coefficient (LogP). If the compound is dissolved in polar aprotic solvents (e.g., DMF or DMSO) during Suzuki coupling or nucleophilic substitution[3], the solvent acts as a carrier, rapidly transporting the chemical through the epidermal barrier.

  • Inhalation Hazard: As a synthesized solid, the compound exists as a fine crystalline powder. Aerosolization during weighing or transfer can lead to deposition in the respiratory tract, where the methyl ester group can undergo localized hydrolysis, causing acute mucosal irritation[2].

To mitigate these specific risks, a generalized approach to Personal Protective Equipment (PPE) is insufficient. Employers and researchers must execute a targeted hazard assessment as mandated by OSHA 29 CFR 1910.132[4].

Quantitative PPE Specifications

The following table summarizes the mandatory PPE required for handling this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[5].

Equipment CategorySpecification / StandardMechanistic Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness, EN 374 compliant)Latex degrades rapidly upon exposure to DMF/DMSO (standard solvents for this compound). Nitrile provides a superior chemical barrier against polar aprotic solvents.
Eye Protection Safety Goggles with side shields (ANSI Z87.1 / EN 166)Protects against micro-particulate aerosolization during powder transfer and prevents splash injuries during solvent dissolution.
Body Protection Impervious, flame-resistant laboratory coat; closed-toe shoesPrevents accumulation of chemical dust on personal clothing, neutralizing the risk of delayed dermal exposure.
Respiratory & Engineering Chemical Fume Hood (Face velocity: 80–120 fpm)Primary engineering control. Eliminates the need for an N95/P100 respirator by actively capturing aerosolized ester particulates before they enter the breathing zone.

Step-by-Step Operational Methodology

Every protocol in the laboratory must be a self-validating system. Follow these sequential steps to ensure operational integrity from preparation to disposal.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Before opening the chemical container, verify that the chemical fume hood is operational. Check the digital monitor to ensure a face velocity between 80 and 120 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Don PPE: Inspect nitrile gloves for micro-tears by trapping air inside and applying pressure. Don safety goggles and button the laboratory coat completely[4].

  • Prepare the Workspace: Clear the fume hood of unnecessary clutter to prevent airflow disruption. Place an anti-static weighing boat on the analytical balance.

Phase 2: Handling and Execution
  • Static Mitigation: Pyridine carboxylate powders can accumulate static charge, causing them to "jump" and contaminate the workspace. Use a grounded, anti-static micro-spatula for all transfers.

  • Weighing: Keep the chemical container as close to the weighing boat as possible. Transfer the required mass of Methyl 6-phenylpyridine-2-carboxylate slowly to minimize dust generation.

  • Solvent Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial containing the pre-weighed powder inside the fume hood. Cap the vial immediately before vortexing to prevent solvent aerosolization[3].

Phase 3: Post-Operational Cleanup and Disposal
  • Decontamination: Wipe down the balance, spatulas, and fume hood surface with a solvent compatible with the compound (e.g., a small amount of isopropanol or ethanol on a disposable wipe), followed by a soap and water wipe.

  • Waste Segregation (EPA RCRA Compliance): Methyl 6-phenylpyridine-2-carboxylate is a synthetic organic compound and must not be disposed of down the drain. Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K (Alternative Requirements for Academic/Research Laboratories), all waste must be collected in a designated, chemically compatible container[6].

  • Labeling: Label the waste container immediately with the exact chemical name, the date of initial accumulation, and the primary hazard (e.g., "Toxic/Irritant").

Safety Workflow Visualization

The following diagram outlines the logical progression of the safety protocol, ensuring no critical validation step is bypassed.

Workflow Assess 1. Risk Assessment & Hood Velocity Check PPE 2. Don Validated PPE (Nitrile, Goggles, Coat) Assess->PPE Transfer 3. Anti-Static Transfer (Inside Fume Hood) PPE->Transfer Handle 4. Execute Protocol (Solvent Dissolution) Transfer->Handle Spill Spill Detected? Handle->Spill Clean Emergency Cleanup (Inert Absorbent) Spill->Clean Yes Waste 5. RCRA Subpart K Waste Segregation Spill->Waste No Clean->Waste Doff 6. Doff PPE & Wash Hands Waste->Doff

Caption: Workflow for the safe handling and RCRA-compliant disposal of Methyl 6-phenylpyridine-2-carboxylate.

References

  • Benchchem. "Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5". Benchchem Product Catalog.1

  • AK Scientific, Inc. "Safety Data Sheet: Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate". AKSci. 2

  • Benchchem. "Methyl 6-phenoxypyridine-2-carboxylate | Research Chemical". Benchchem Product Catalog. 3

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies of Sciences, Engineering, and Medicine.5

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132". U.S. Department of Labor. 4

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA RCRA Subpart K. 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-phenylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-phenylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.